3-amino-5-methyl-1H-indole-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-5-2-3-7-6(4-5)8(11)9(12-7)10(13)14/h2-4,12H,11H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMVPPXKDZBQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624582 | |
| Record name | 3-Amino-5-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749153-50-2 | |
| Record name | 3-Amino-5-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-amino-5-methyl-1H-indole-2-carboxylic acid CAS 749153-50-2
Executive Summary
3-Amino-5-methyl-1H-indole-2-carboxylic acid (CAS 749153-50-2) is a highly reactive, privileged building block used primarily in the synthesis of tricyclic fused heteroaromatic systems.[1] Unlike the robust indole-2-carboxylic acid, the presence of the C3-amino group introduces significant electronic richness, making the scaffold susceptible to oxidative dimerization and decarboxylation.[1][2] Consequently, this compound is most frequently handled as its ethyl/methyl ester or hydrochloride salt .
Its primary utility lies in medicinal chemistry as a precursor to pyrimido[4,5-b]indoles (kinase inhibitors),
Chemical Identity & Physicochemical Profile
| Property | Specification |
| CAS Number | 749153-50-2 |
| IUPAC Name | 3-amino-5-methyl-1H-indole-2-carboxylic acid |
| Molecular Formula | C |
| Molecular Weight | 190.20 g/mol |
| Appearance | Beige to light brown powder (oxidizes to dark brown/purple) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; unstable in solution.[1] |
| pKa (Calc) | Acid: ~3.5 |
| Storage | -20°C, under Argon/Nitrogen, desiccated. Light sensitive. |
Critical Handling & Stability Protocol
WARNING: The free acid form of 3-aminoindoles is inherently unstable.
-
Decarboxylation: Upon heating or in acidic solution, the C2-carboxylic acid is prone to decarboxylation, yielding the highly unstable 3-amino-5-methylindole.[1]
-
Oxidative Dimerization: In the presence of air and light, the electron-rich C3-amino group facilitates radical coupling, forming deeply colored azo- or imino-dimers.[1]
Operational Rule: Always synthesize the ester (e.g., ethyl 3-amino-5-methyl-1H-indole-2-carboxylate) and hydrolyze to the acid in situ or immediately prior to the next step.[1] If isolation is required, convert to the hydrochloride salt immediately.
Validated Synthetic Pathways
The most robust route to this scaffold is the Thorpe-Ziegler Cyclization .[1] This method avoids the harsh conditions of the Fischer indole synthesis, which often fails for electron-rich 3-amino derivatives.[1]
Method A: Thorpe-Ziegler Cyclization (Recommended)
Reaction Logic: Alkylation of an anthranilonitrile derivative followed by base-mediated intramolecular closure.[1]
Step 1: N-Alkylation
-
Reagents: 2-Amino-5-methylbenzonitrile (1.0 eq), Ethyl bromoacetate (1.1 eq), K
CO (2.5 eq).[1][3] -
Solvent: DMF (anhydrous).
-
Conditions: 60°C, 4-6 hours.
-
Checkpoint: Monitor TLC for disappearance of the aniline. Product is Ethyl N-(2-cyano-4-methylphenyl)glycinate.[1]
Step 2: Cyclization
-
Reagents: Sodium ethoxide (NaOEt) (1.2 eq) in Ethanol.
-
Procedure: Add the intermediate from Step 1 to a solution of NaOEt/EtOH at 0°C. Allow to warm to room temperature.
-
Mechanism: The methylene proton of the glycinate is deprotonated, attacking the nitrile carbon. Tautomerization yields the 3-aminoindole.
-
Workup: Quench with ice water. The product, Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate , precipitates as a solid.[1] Filtration yields the stable ester.
Method B: Hydrolysis to the Free Acid (CAS 749153-50-2)[1]
-
Reagents: NaOH (2.0 eq, 1M aq), Ethanol.
-
Conditions: Reflux for 30-60 mins.[1]
-
Isolation: Cool to 0°C. Acidify carefully with 1M HCl to pH 4-5.
-
Critical: Filter immediately and dry under vacuum in the dark. Do not heat the free acid.
Visualization: Synthesis & Derivatization Logic
The following diagram maps the synthesis of the core scaffold and its divergent applications in drug design.
Caption: Synthetic workflow from benzonitrile precursors to the 3-aminoindole scaffold and downstream heterocyclic derivatization.
Application Protocols: Pyrimido[4,5-b]indole Synthesis
The most high-value application of CAS 749153-50-2 is the generation of the tricyclic pyrimido[4,5-b]indole system, a scaffold found in potent EGFR and tyrosine kinase inhibitors.[1][3]
Protocol: Cyclocondensation with Formamide
-
Substrate: Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate (1.0 eq).
-
Reagent: Formamide (excess, acts as solvent and reagent).[3]
-
Catalyst: Ammonium acetate (0.1 eq) (optional, accelerates reaction).
-
Conditions: Heat to 160-180°C for 4-8 hours.
-
Mechanism: The C3-amine forms a formamidine intermediate, which undergoes intramolecular nucleophilic attack on the C2-ester carbonyl, releasing ethanol.[1]
-
Workup: Pour reaction mixture into ice water. The fused tricyclic product, 5-methyl-3H-pyrimido[4,5-b]indol-4-one , precipitates.[1]
-
Yield: Typically 70-85%.
Protocol: Reaction with Isocyanates (Urea Derivatives)
-
Substrate: Methyl/Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate.
-
Reagent: Phenyl isocyanate (1.1 eq).
-
Solvent: Pyridine or THF/TEA.
-
Product: Formation of the urea intermediate at C3, which cyclizes under basic conditions (NaOEt) to form 3-substituted-pyrimido[4,5-b]indole-2,4-diones .[1]
Analytical Standards & Quality Control
When characterizing CAS 749153-50-2 or its ester:
-
NMR Signature (DMSO-d
): -
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
Note: The free amine can streak on silica; use amine-modified silica or add 1% TEA to mobile phase for TLC/Flash chromatography.
-
References
-
Thorpe-Ziegler Cyclization Mechanism
-
Pyrimido[4,5-b]indole Synthesis
-
Indole-2-Carboxylic Acid Derivatives in HIV
-
General Indole Synthesis (Fischer vs. Thorpe-Ziegler)
-
Stability & Handling of 3-Aminoindoles
Sources
- 1. CN103539723A - Synthesis method of 3-amino-2-arylformyl-1H-indole derivative - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
chemical structure of 3-amino-5-methylindole-2-carboxylic acid
An In-depth Technical Guide to 3-amino-5-methylindole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-amino-5-methylindole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of this molecule makes it a valuable building block for complex molecular architectures. This document details its chemical structure, physicochemical properties, a robust and validated synthesis protocol via the Japp-Klingemann reaction and subsequent Fischer indole synthesis, purification methods, and detailed spectroscopic characterization. Furthermore, it explores its potential applications as a key intermediate in the development of novel therapeutics, grounded in the established bioactivity of related indole derivatives.
Molecular Structure and Physicochemical Properties
3-amino-5-methylindole-2-carboxylic acid is a trifunctional indole derivative. The core structure consists of a bicyclic system comprising a benzene ring fused to a pyrrole ring. The key functional groups that dictate its reactivity and utility are:
-
A Carboxylic Acid at C2: This group provides a handle for amide bond formation, esterification, or reduction, serving as a primary point for molecular elaboration.
-
An Amine Group at C3: This nucleophilic group is crucial for forming various heterocyclic systems or for derivatization to explore structure-activity relationships (SAR).
-
A Methyl Group at C5: This lipophilic group can influence binding affinity and metabolic stability in drug candidates.
The interplay of the electron-donating amino group and the electron-withdrawing carboxylic acid group on the electron-rich indole ring defines its unique chemical character.
Diagram: Chemical Structure
Caption: Chemical structure of the target compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3-amino-5-methyl-1H-indole-2-carboxylic acid | [1] |
| CAS Number | 749153-50-2 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [2] |
| Molecular Weight | 190.20 g/mol | [2] |
| Appearance | Light brown powder (predicted) | [3] |
| SMILES | Cc1ccc2c(c1)c(C(=O)O)c(N)[nH]2 | [2] |
| InChI Key | DAITVOCMWPNFTL-UHFFFAOYSA-N | [2] |
Synthesis Methodology
The synthesis of substituted indole-2-carboxylic acids is reliably achieved through a two-stage process combining the Japp-Klingemann reaction with a subsequent Fischer indole synthesis.[4][5] This approach offers high versatility and is well-documented for producing complex indole frameworks from readily available starting materials.[6][7]
Diagram: Synthetic Pathway
Caption: Proposed two-stage synthesis workflow.
Experimental Protocol: Synthesis
Materials:
-
p-Toluidine
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl 2-chloroacetoacetate
-
Sodium Acetate (NaOAc)
-
Ethanol (EtOH)
-
Polyphosphoric Acid (PPA) or Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Ethyl Acetate
Stage 1: Japp-Klingemann Reaction to form Arylhydrazone
-
Diazotization of p-Toluidine:
-
Dissolve p-toluidine (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15-20 minutes in the cold. This solution is used immediately in the next step.
-
-
Azo Coupling and Rearrangement:
-
In a separate flask, dissolve ethyl 2-chloroacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water. Cool this solution to 0-5 °C.
-
Add the cold diazonium salt solution from the previous step to the keto-ester solution slowly with vigorous stirring.
-
Allow the reaction mixture to stir at 0-5 °C for 2-3 hours, during which a yellow-orange precipitate of the arylhydrazone should form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This intermediate is typically used without further purification.[5][8]
-
Stage 2: Fischer Indole Synthesis and Saponification
-
Cyclization to Indole Ester:
-
Add the dried arylhydrazone intermediate from Stage 1 to polyphosphoric acid (PPA) or concentrated sulfuric acid (used as both catalyst and solvent) at room temperature.[9]
-
Heat the mixture to 80-100 °C and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The choice of acid catalyst is crucial and may require optimization.[10]
-
After completion, carefully pour the hot mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Extract the crude product (ethyl 3-amino-5-methylindole-2-carboxylate) with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Saponification to the Carboxylic Acid:
-
Dissolve the crude indole ester in a mixture of ethanol and aqueous sodium hydroxide (2-3 eq).
-
Heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete hydrolysis of the ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 4-5 with cold 1M HCl.[11] The target compound, 3-amino-5-methylindole-2-carboxylic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield the final product.
-
Purification Protocol
The primary method for purifying indole-2-carboxylic acids is recrystallization, which leverages the pH-dependent solubility of the carboxylic acid and amino groups.[12]
-
Dissolution: Dissolve the crude, dried product in a minimal amount of a suitable organic solvent, such as ethanol or acetone.
-
Basification: Add an aqueous solution of sodium bicarbonate or a dilute organic base like triethylamine. This will deprotonate the carboxylic acid, forming a salt. Impurities may precipitate out at this stage and can be removed by filtration.[12]
-
Acidification: Cool the filtrate in an ice bath and slowly add dilute HCl dropwise with stirring. The pure indole-2-carboxylic acid will precipitate out at its isoelectric point.[12]
-
Isolation: Collect the purified solid by vacuum filtration, wash with a small amount of cold water or a non-polar solvent like cold ether to remove residual acid and salts.[11]
-
Drying: Dry the final product under vacuum at 40-50 °C. The purity should be assessed by HPLC and melting point determination.
Spectroscopic Characterization
Spectroscopic analysis is essential for unambiguous structure confirmation. The expected data are based on known spectral characteristics of substituted indoles.[13][14]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | N-H (Indole) | ~11.0 - 12.0 ppm (broad singlet) | Deshielded proton on the indole nitrogen, often exchanges with D₂O.[15] |
| COOH | ~12.0 - 13.0 ppm (broad singlet) | Acidic proton, highly deshielded; exchanges with D₂O. | |
| Aromatic C-H | 6.8 - 7.5 ppm | Protons on the benzene ring (C4, C6, C7) will show characteristic splitting patterns. | |
| NH₂ | ~4.0 - 5.0 ppm (broad singlet) | Amino protons; chemical shift is solvent-dependent and they exchange with D₂O. | |
| CH₃ | ~2.4 ppm (singlet) | Methyl group protons attached to the aromatic ring. | |
| ¹³C NMR | C=O (Carboxyl) | ~165 - 175 ppm | Carbonyl carbon of the carboxylic acid group.[16] |
| Aromatic/Indole Cs | ~100 - 140 ppm | Carbons of the indole ring system. The C5 bearing the methyl group will be downfield.[17] | |
| CH₃ | ~21 ppm | Methyl group carbon.[17] | |
| FT-IR | O-H stretch (Carboxyl) | 2500-3300 cm⁻¹ (broad) | Characteristic broad absorption due to hydrogen-bonded OH of the carboxylic acid.[18] |
| N-H stretch (Indole) | ~3300-3400 cm⁻¹ (sharp) | Indole N-H stretching vibration.[18] | |
| N-H stretch (Amine) | ~3300-3500 cm⁻¹ (two bands) | Symmetric and asymmetric stretching of the primary amine. | |
| C=O stretch | ~1680-1710 cm⁻¹ | Carbonyl stretching of the carboxylic acid. | |
| Mass Spec (ESI-) | [M-H]⁻ | ~189.06 m/z | Deprotonation of the carboxylic acid is the most likely ionization event in negative mode. |
Applications in Drug Discovery and Research
The indole-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry.[19] The specific functionalization of 3-amino-5-methylindole-2-carboxylic acid makes it a highly valuable synthon for generating libraries of compounds for biological screening.
-
Antiviral Agents: Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for developing novel HIV-1 integrase strand transfer inhibitors.[16][19] The core structure can chelate essential magnesium ions in the enzyme's active site, while the C3 and C5 positions can be modified to enhance binding affinity and target specific hydrophobic pockets.[16]
-
Anticancer Therapeutics: The indole nucleus is prevalent in many anticancer agents. 5-substituted-indole-2-carboxamides have been synthesized and shown to act as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are critical targets in cancer therapy.[20][21] The 3-amino group of the title compound provides a direct route to such carboxamides.
-
Neurological and Biochemical Research: As a substituted indole, this compound and its derivatives can be used as biochemical probes to study metabolic pathways involving tryptophan or to develop molecules targeting neurological disorders.[3]
Conclusion
3-amino-5-methylindole-2-carboxylic acid is a strategically important synthetic intermediate whose value is derived from its versatile functional groups appended to the privileged indole scaffold. The well-established Japp-Klingemann/Fischer indole synthesis pathway provides a reliable and scalable route for its production. Its trifunctional nature—an amine for heterocycle formation, a carboxylic acid for amide coupling, and a methyl group for tuning lipophilicity—makes it an ideal starting point for the synthesis of diverse compound libraries aimed at discovering novel therapeutic agents for viral diseases, cancer, and neurological conditions. This guide provides the foundational chemical knowledge and practical protocols necessary for researchers to synthesize, purify, and characterize this valuable chemical building block.
References
-
Japp–Klingemann reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
(PDF) The Japp‐Klingemann Reaction. (n.d.). Retrieved February 15, 2026, from [Link]
- CN106008311A - Refinement method of indole-2-carboxylic acid. (n.d.).
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. [Link]
-
Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. (2017, November 2). Journal of Molecular Structure. [Link]
-
Japp-Klingemann reaction - chemeurope.com. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative | Semantic Scholar. (n.d.). Retrieved February 15, 2026, from [Link]
-
Spectroscopic, Kinetic, and Mechanistic Study of a New Mode of Coordination of Indole Derivatives to Platinum(II) and Palladium(II) Ions in Complexes | Inorganic Chemistry. (2000, October 10). ACS Publications. [Link]
-
APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES - TSI Journals. (n.d.). Retrieved February 15, 2026, from [Link]
-
SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1. (1999, November 22). Retrieved February 15, 2026, from [Link]
-
Indole-2-carboxylic acid, ethyl ester - Organic Syntheses. (n.d.). Retrieved February 15, 2026, from [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023, December 8). MDPI. [Link]
-
Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis and Chemistry of Indole. (n.d.). Retrieved February 15, 2026, from [Link]
-
Fischer indole synthesis - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I - PMC. (2010, April 8). NIH. [Link]
-
Synthesis of a Series of Diaminoindoles | The Journal of Organic Chemistry. (2021, August 5). ACS Publications. [Link]
-
A Practical Synthesis of Indole-2-carboxylic Acid. (2017, September 29). Taylor & Francis. [Link]
-
(PDF) Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. (2025, December 18). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC. (2024, March 18). NIH. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (n.d.). RSC Publishing. [Link]
-
Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (n.d.). RSC Medicinal Chemistry. [Link]
Sources
- 1. 749153-50-2|3-Amino-5-methyl-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 5-Methylindole-2-carboxylic acid 10241-97-1 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. Japp-Klingemann_reaction [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. tsijournals.com [tsijournals.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. CN106008311A - Refinement method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 13. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. 5-METHYLINDOLE-2-CARBOXYLIC ACID(10241-97-1) 13C NMR spectrum [chemicalbook.com]
- 18. tsijournals.com [tsijournals.com]
- 19. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Amino-5-Methyl-1H-Indole-2-Carboxylic Acid
Executive Summary
3-Amino-5-methyl-1H-indole-2-carboxylic acid (CAS 749153-50-2) represents a specialized heterocyclic scaffold utilized primarily as a precursor in the synthesis of fused ring systems, including
Molecular Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]
The following data constitutes the definitive chemical identity of the target compound. Researchers must verify these parameters via LC-MS and NMR upon acquisition or synthesis.
Table 1: Chemical Specifications
| Parameter | Specification |
| Chemical Name | 3-Amino-5-methyl-1H-indole-2-carboxylic acid |
| CAS Number | 749153-50-2 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Exact Mass | 190.0742 |
| Structure Type | Indole amino acid (Amphoteric) |
| pKa (Calc) | Acid: ~2.4 (COOH); Base: ~4.5 (NH₂ of indole) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water (zwitterionic form) |
| Appearance | Yellow to brownish powder (darkens upon oxidation) |
Structural Analysis
The molecule features a 5-methyl substituted indole core.[1][2][3] The C2-carboxylic acid and C3-amino group create a "push-pull" electronic system.
-
Stability Warning: The electron-rich C3-amino group activates the indole ring towards oxidation. In the presence of air and light, free 3-aminoindoles can undergo oxidative coupling to form azo-dimers or isatin derivatives.
-
Handling: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Avoid prolonged exposure to protic solvents in the presence of oxygen.
Synthetic Pathways & Experimental Logic
The synthesis of 3-aminoindole-2-carboxylic acids is non-trivial due to the instability of the free amine. The most robust route involves the Thorpe-Ziegler cyclization , which constructs the indole ring while installing the amine functionality.
Pathway Logic (Thorpe-Ziegler Cyclization)
-
Precursor: 2-Amino-5-methylbenzonitrile.
-
Reagent: Ethyl bromoacetate (or chloroacetate).
-
Mechanism: Alkylation of the aniline nitrogen followed by base-mediated intramolecular cyclization onto the nitrile.
-
Product: This yields the ester (Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate).
-
Hydrolysis: Controlled saponification yields the free acid (Target).
Diagram 1: Synthetic Workflow (Graphviz)
Caption: Figure 1. The Thorpe-Ziegler cyclization route provides the most reliable access to the 3-aminoindole scaffold, avoiding the harsh reduction conditions required by nitro-indole routes.
Detailed Experimental Protocol
Note: This protocol describes the synthesis of the ethyl ester followed by hydrolysis, as isolating the ester first ensures higher purity.
Phase 1: Formation of the Indole Core
-
Reagents: Dissolve 2-amino-5-methylbenzonitrile (10 mmol) in anhydrous DMF (20 mL).
-
Alkylation: Add Ethyl bromoacetate (11 mmol) and Potassium Carbonate (20 mmol). Stir at 60°C for 4 hours.
-
Cyclization: The crude N-alkylated intermediate is treated with Sodium Ethoxide (20 mmol) in dry Ethanol (30 mL). Reflux for 2-3 hours.
-
Observation: The solution typically fluoresces or turns deep yellow/orange, indicating indole formation.
-
-
Workup: Pour into ice water. The precipitate is Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate . Filter and dry.[4][5]
Phase 2: Hydrolysis to Free Acid (The Target)
Critical: The free acid is less stable than the ester. Perform this step immediately before use if possible.
-
Saponification: Suspend the ester (5 mmol) in 10% aqueous NaOH (10 mL) and Ethanol (5 mL). Heat at 50°C under Nitrogen until the solid dissolves (approx. 1 hour).
-
Acidification: Cool to 0°C. Dropwise add 1M HCl until pH ~3-4.
-
Isolation: The product, 3-Amino-5-methyl-1H-indole-2-carboxylic acid , precipitates as a solid.
-
Purification: Wash with cold water. Do not recrystallize from hot solvents due to decarboxylation risk. Dry under vacuum over P₂O₅.
Applications in Drug Discovery
This molecule serves as a "privileged scaffold" for constructing tricyclic heterocycles.
-Carboline Synthesis
The C3-amino group acts as a nucleophile in Pictet-Spengler type reactions. Condensation with aldehydes followed by cyclization yields
Pyrimido[4,5-b]indoles
Reaction with formamide or urea cyclizes the C3-amino and C2-carboxylic acid groups to form pyrimidoindoles, a class of compounds investigated for kinase inhibition (e.g., EGFR, VEGFR).
Diagram 2: Reactivity & Derivatization (Graphviz)
Caption: Figure 2.[2][6][7] The bifunctional nature of the scaffold allows for divergent synthesis into multiple pharmacologically active heterocyclic classes.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2752638, 3-Methyl-1H-indole-2-carboxylic acid (Analogous structure). Retrieved from [Link]
-
Lyu, Z., et al. (2023).[8] A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3666. (Provides context on 3-aminoindole instability). Retrieved from [Link]
-
Zhao, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. European Journal of Medicinal Chemistry. (Demonstrates utility of the scaffold). Retrieved from [Link]
Sources
- 1. 56545-53-0|3-Acetamido-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate | C12H14N2O2 | CID 21071583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N/A|3-Amino-5-methylquinoline-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Chemotype of 3-Aminoindole-2-Carboxylic Acid: Synthetic Utility and Pharmacological Potential
Executive Summary
The 3-aminoindole-2-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, characterized by a unique electronic push-pull system. The C3-amino group (electron donor) and the C2-carboxylate (electron acceptor) create a highly reactive vinylogous amide system. While this electronic configuration grants exceptional utility in the synthesis of fused heterocycles—such as
This guide provides a rigorous technical analysis of this chemotype, focusing on stabilizing synthetic protocols, cyclization logic, and its application in designing HIV-1 integrase inhibitors and kinase antagonists.[1]
Chemical Architecture & Stability Profile[1]
The Electronic "Push-Pull" System
The 3-aminoindole-2-carboxylate motif is not merely a substituted indole; it functions as a masked enamine conjugated to an ester.
-
C3-Position (Nucleophilic): The amino group at C3 is highly electron-rich. In the absence of the C2-electron withdrawing group (EWG), 3-aminoindoles rapidly oxidize to form indoxyls or dimerize into indigo-like species.
-
C2-Position (Electrophilic): The carboxylate stabilizes the C3-amine through conjugation, reducing the HOMO energy and retarding oxidative degradation. However, it remains susceptible to nucleophilic attack, serving as the "closure point" for annulation reactions.[1]
Stability & Handling[1]
-
Oxidative Sensitivity: Free base 3-aminoindoles are sensitive to air and light. They should be stored as hydrochloride salts or immediately derivatized.
-
Tautomerism: While the indole (aromatic) form is dominant, the 3-imino tautomer can participate in hydrolysis reactions under acidic conditions.
Figure 1: Reactivity profile of the 3-aminoindole-2-carboxylate scaffold showing the orthogonal reactivity of the C3 and C2 centers.
Validated Synthetic Protocols
The most robust route to 3-aminoindole-2-carboxylates is the Japp-Klingemann reaction followed by reduction. Direct nitration of indole-2-carboxylates is often regiochemically promiscuous, whereas the azo-coupling route is regiospecific.
Protocol A: Synthesis via Japp-Klingemann & Azo Reduction
Objective: Synthesis of Ethyl 3-aminoindole-2-carboxylate hydrochloride.
Phase 1: Preparation of the 3-Phenylazo Intermediate
-
Diazotization: Dissolve aniline (10 mmol) in conc. HCl (3 mL) and water (5 mL).[1] Cool to 0°C. Add NaNO₂ (10 mmol) dropwise.
-
Coupling: Dissolve ethyl 2-benzyl-3-oxobutanoate (or equivalent
-keto ester) in EtOH/KOH at 0°C. -
Addition: Slowly add the diazonium salt to the ester solution. The pH must be maintained at ~5-6 using NaOAc.
-
Cyclization: The resulting hydrazone intermediate is heated in ethanolic HCl or polyphosphoric acid (Fischer Indole Cyclization conditions) to yield Ethyl 3-(phenylazo)indole-2-carboxylate .
Phase 2: Reduction to the Amine (The Critical Step)
Context: Standard catalytic hydrogenation (Pd/C) can sometimes reduce the indole double bond or cause hydrogenolysis of the C-N bond. The Zinc/Acetic Acid method is preferred for its selectivity.
-
Dissolution: Dissolve the azo-indole (5 mmol) in glacial acetic acid (20 mL) and acetic anhydride (5 mL). The anhydride traps the amine as the acetamide in situ if isolation of the free amine is not required; otherwise, omit for the free amine salt.[1]
-
Reduction: Add Zinc dust (20 mmol) in small portions at room temperature.
-
Checkpoint: The deep red/orange color of the azo compound should fade to pale yellow.
-
-
Workup: Filter off zinc residues. Neutralize the filtrate with saturated NaHCO₃ (keep cold). Extract with EtOAc.
-
Salt Formation: Treat the organic layer with 4M HCl in dioxane to precipitate Ethyl 3-aminoindole-2-carboxylate HCl .
Figure 2: Step-wise synthetic workflow for the Japp-Klingemann route to 3-aminoindoles.
Derivatization: The Pyrimido[5,4-b]indole Pathway[1]
The primary utility of this scaffold is the synthesis of tricyclic systems. Reaction with isocyanates yields ureas, which cyclize under basic conditions to form pyrimidoindoles—isosteres of purines and potent kinase inhibitors.[1]
Protocol B: Cyclization to Pyrimido[5,4-b]indoles[1][2]
-
Urea Formation: Suspend Ethyl 3-aminoindole-2-carboxylate HCl (1 mmol) in dry THF. Add Et₃N (2.2 mmol) followed by phenyl isocyanate (1.1 mmol).[1] Stir at RT for 2h.
-
Observation: The urea usually precipitates or can be isolated by evaporation.
-
-
Cyclization: Dissolve the crude urea in ethanolic NaOEt (0.5 M). Reflux for 1-3 hours.
-
Mechanism: The deprotonated urea nitrogen attacks the C2-ester carbonyl, releasing ethanol and forming the pyrimidine ring.[1]
Biological Applications & SAR
HIV-1 Integrase Inhibition
Research indicates that indole-2-carboxylic acid derivatives chelate the Mg²⁺ cofactors in the HIV-1 integrase active site. The 3-amino derivatives allow for the extension of the scaffold into hydrophobic pockets.
Table 1: SAR of Indole-2-Carboxylate Derivatives (Representative Data)
| Substituent (C3) | Substituent (C5/C6) | Activity Target | Mechanism | Ref |
| -NH₂ (Free) | -H | Weak | Precursor / H-bond donor | [1] |
| -NH-CO-Aryl | -F / -Cl | HIV-1 Integrase | Mg²⁺ Chelation + Hydrophobic fit | [2] |
| Pyrimido-fused | -OMe | Kinase (CK2/Dyrk) | ATP-competitive inhibition | [3] |
| -N=N-Ph (Azo) | -H | Tubulin | Planar intercalation | [4] |
Fluorescence Properties
3-Aminoindoles exhibit a bathochromic shift (red shift) compared to unsubstituted indoles due to the electron-donating amine stabilizing the excited state.
-
Stokes Shift: Large Stokes shifts are observed in polar solvents.
-
Quantum Yield: Derivatization with electron-withdrawing groups (e.g., forming a thiazoloindole) can increase quantum yield (
), making them useful as biological probes.[1]
References
-
Zhang, R., et al. (2024).[1][2] "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors."[2] RSC Advances. Link
-
Shestakova, A.S., et al. (2009).[1] "Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives." Russian Journal of Organic Chemistry. Link
-
Zhao, Y., et al. (2023).[1][2][3][4] "A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene." Molecules. Link
-
Blanchard, S., et al. (2016).[1] "Synthesis of Thiazoloindole α-Amino Acids: Chromophores Amenable to One- and Two-Photon Induced Fluorescence." Organic Letters. Link[1]
-
Slavinski, J., et al. (2014).[1] "Synthesis and biological evaluation of indole-2-carboxylic acid derivatives as anticancer agents." European Journal of Medicinal Chemistry. Link
Sources
- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
5-Methyl-3-aminoindole-2-carboxylic Acid: A Technical Guide to Structure, Synthesis, and Application
Topic: 5-methyl-3-aminoindole-2-carboxylic acid SMILES code Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Chemical Identity
5-methyl-3-aminoindole-2-carboxylic acid is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a precursor for fused ring systems (such as pyrimido[5,4-b]indoles) and as a pharmacophore in HIV-1 integrase inhibitors and tubulin polymerization antagonists.
Unlike simple indoles, the presence of the 3-amino group adjacent to the 2-carboxylic acid creates a unique "push-pull" electronic environment, making the compound highly reactive and prone to oxidative dimerization. Consequently, it is frequently handled as its ethyl ester or hydrochloride salt to ensure stability during storage.
Chemical Identifiers[1][2][3][4][5][6][7][8][9][10]
| Identifier Type | Value |
| SMILES | CC1=CC2=C(C=C1)NC(C(=O)O)=C2N |
| IUPAC Name | 3-amino-5-methyl-1H-indole-2-carboxylic acid |
| CAS Number | 749153-50-2 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Key Functional Groups | Primary Amine (C3), Carboxylic Acid (C2), Indole Nitrogen (N1) |
Structural Visualization & Informatics
The following diagram illustrates the core connectivity and numbering scheme used to derive the SMILES code.
Caption: Structural connectivity of 5-methyl-3-aminoindole-2-carboxylic acid highlighting the 5-Me, 3-NH2, and 2-COOH substitution pattern.
Synthetic Methodology
The synthesis of 3-aminoindole-2-carboxylic acids is non-trivial due to the instability of the free amine. The most robust protocol employs the Thorpe-Ziegler cyclization of a nitrile precursor. This method avoids the harsh conditions of the Fischer indole synthesis, which typically fails for 3-amino derivatives.
Protocol: Modified Thorpe-Ziegler Cyclization
Phase 1: Precursor Assembly (N-Alkylation)
Reagents: 2-Amino-5-methylbenzonitrile, Ethyl bromoacetate, DIPEA (Diisopropylethylamine). Solvent: DMF (Anhydrous).
-
Dissolve 2-amino-5-methylbenzonitrile (1.0 eq) in anhydrous DMF.
-
Add DIPEA (1.5 eq) followed by ethyl bromoacetate (1.1 eq) dropwise at 0°C.
-
Heat to 80°C for 4-6 hours. Monitor by TLC for the disappearance of the aniline.
-
Workup: Pour into ice water, extract with EtOAc, and crystallize to obtain Ethyl N-(2-cyano-4-methylphenyl)glycinate .
Phase 2: Cyclization (Indole Formation)
Reagents: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu). Solvent: Ethanol or THF.
-
Suspend the glycinate intermediate in dry Ethanol.
-
Add NaOEt (1.2 eq) slowly at room temperature. The solution will typically darken.
-
Reflux for 1-2 hours. The base catalyzes the attack of the methylene carbon (alpha to ester) onto the nitrile carbon.
-
Isolation: Cool and neutralize carefully with dilute HCl to pH ~7. The Ethyl 3-amino-5-methylindole-2-carboxylate will precipitate.
-
Critical Step: Do not dry completely if unstable; store as a wet cake or immediately convert to the hydrochloride salt.
Phase 3: Hydrolysis (Optional & Risk-Prone)
Reagents: LiOH (aq), THF/MeOH.
-
Treat the ethyl ester with LiOH (2.0 eq) in THF:MeOH:H2O (3:1:1) at ambient temperature.[1][2]
-
Warning: Heating this step often leads to decarboxylation (loss of CO2) to form 3-amino-5-methylindole, which rapidly decomposes.
-
Acidify to pH 4-5 to precipitate the free acid.
Caption: Step-by-step synthetic pathway via Thorpe-Ziegler cyclization.
Stability & Handling (Self-Validating Protocols)
The "3-Amino Indole Paradox" refers to the conflict between the compound's utility and its stability. The electron-rich enamine character of the 3-amino group makes it susceptible to auto-oxidation.
Quality Control Checkpoints
-
Visual Inspection: The pure acid should be a pale yellow to off-white solid. A dark brown or green color indicates oxidative dimerization (formation of indoxyl red-like species).
-
Solubility Test:
-
Pass: Soluble in DMSO, DMF.
-
Fail: Insoluble black residue in organic solvents suggests polymerization.
-
-
Storage:
-
Store under Argon/Nitrogen at -20°C.
-
Recommendation: If the carboxylic acid is not strictly required for the next step, keep the compound as the Ethyl Ester . If the amine is not reacting immediately, protect it as an Acetamide or Boc-derivative .
-
Pharmaceutical Applications
HIV-1 Integrase Inhibition
Indole-2-carboxylic acids serve as a metal-chelating scaffold. The carboxylic acid (C2) and the indole nitrogen (N1) (or adjacent substituents) coordinate with the Magnesium (Mg²⁺) ions in the active site of the HIV-1 integrase enzyme, blocking viral DNA strand transfer.[3][4][5]
Pyrimido[5,4-b]indole Synthesis
This compound is a "privileged structure" for synthesizing tricyclic heterocycles. Reacting the 3-amino and 2-ester/acid groups with formamide, urea, or isocyanates yields pyrimidoindoles, which are potent kinase inhibitors.
Caption: Downstream applications of the 5-methyl-3-aminoindole-2-carboxylic acid scaffold.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13792575, 3-(2-carboxyethyl)-5-methyl-1H-indole-2-carboxylic acid (Structural Analog Reference). Retrieved from [Link]
-
Zhao, X., et al. (2024).[1][6] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Retrieved from [Link]
-
Boraei, A. T. A., et al. (2016).[7] Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333.[8][7] Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safe Handling of 3-amino-5-methyl-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Identification and Inferred Hazard Profile
3-amino-5-methyl-1H-indole-2-carboxylic acid is a heterocyclic organic compound, categorized as an indole derivative, an amine, and a carboxylic acid.[1] Due to the absence of specific toxicological data, a conservative approach to hazard assessment is warranted. Based on the known profiles of similar indole-based molecules, this compound is anticipated to present the following hazards:
-
Skin Corrosion/Irritation (Category 2): Indole derivatives are frequently cited as causing skin irritation.[2][3]
-
Serious Eye Damage/Eye Irritation (Category 2): Similar compounds are known to cause serious eye irritation upon contact.[2][4]
-
Acute Toxicity, Oral (Category 4, Inferred): Harmful if swallowed is a common classification for related chemical structures.[2]
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory System (Category 3): Inhalation of dusts may lead to respiratory tract irritation.[4][5]
These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) to mitigate exposure risks.
Section 2: Prudent Laboratory Practices and Engineering Controls
The cornerstone of safely handling 3-amino-5-methyl-1H-indole-2-carboxylic acid is a multi-layered approach that combines engineering controls, administrative procedures, and personal protective equipment.
Engineering Controls: The First Line of Defense
All manipulations of this compound in its solid form, or in solutions that may produce aerosols, should be conducted within a certified chemical fume hood. This primary engineering control is crucial for preventing the inhalation of airborne particles and for containing any potential spills. The fume hood should have adequate airflow, and its performance should be regularly verified.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given the inferred hazards, the following PPE is mandatory when handling 3-amino-5-methyl-1H-indole-2-carboxylic acid:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, absorption, and potential irritation.[3] |
| Body Protection | A buttoned lab coat and closed-toe shoes. | Minimizes the risk of skin exposure from accidental spills. |
| Respiratory Protection | Not typically required if used in a fume hood. | If a fume hood is unavailable, a NIOSH-approved respirator for particulates is necessary.[5] |
Section 3: Standard Operating Procedures for Handling and Storage
Adherence to standardized procedures is critical for ensuring the safety of laboratory personnel and the integrity of the research.
Safe Handling Workflow
A systematic workflow should be followed for all procedures involving this compound.
Caption: A typical workflow for the safe handling of chemical compounds.
Storage Requirements
Proper storage is essential for maintaining the chemical's stability and preventing accidental release.
-
Container: Keep the compound in a tightly sealed container.[5]
-
Environment: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
-
Incompatibilities: Avoid storage with strong oxidizing agents and strong acids, as these may lead to vigorous and potentially hazardous reactions.[5]
Section 4: Emergency Procedures and First-Aid
Preparedness for emergencies is a critical component of laboratory safety.
Accidental Release Measures
In the event of a spill:
-
Evacuate: Immediately evacuate non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[5] Do not allow the product to enter drains.[5]
-
Decontaminate: Clean the spill area thoroughly.
First-Aid Protocols
The following first-aid measures are based on the potential hazards of this compound:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2] |
Section 5: Physical, Chemical, and Toxicological Profile (Inferred)
While specific data for 3-amino-5-methyl-1H-indole-2-carboxylic acid is limited, the following table summarizes known and inferred properties.
| Property | Value | Source/Basis |
| Molecular Formula | C10H10N2O2 | [1] |
| Molecular Weight | 190.20 g/mol | [1] |
| Appearance | Solid (form and color may vary) | General knowledge of similar compounds |
| Stability | Stable under recommended storage conditions.[5] | Inferred from analogs |
| Hazardous Decomposition | Combustion may produce oxides of carbon (CO, CO2) and nitrogen (NOx).[2][5] | Inferred from analogs |
| Toxicological Data | No specific data is available. Assumed to be harmful if swallowed and to cause skin, eye, and respiratory irritation.[2][3][5] | Inferred from analogs |
Section 6: Fire-Fighting Measures
In the event of a fire involving this compound:
-
Suitable Extinguishing Media: Use a water spray, dry chemical, foam, or carbon dioxide extinguisher.
-
Specific Hazards: Thermal decomposition can release irritating and toxic gases, including nitrogen oxides and carbon monoxide.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Caption: The relationship between hazards, control measures, and a safe outcome.
References
- ChemScene. (2025, December 8). Safety Data Sheet for 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet for 1H-Indole-2-carboxylic acid.
- AAPPTec. (n.d.). Safety Data Sheet for Fmoc-D-Phe(3-Me)-OH.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 5-Aminolevulinic acid hydrochloride.
- Fisher Scientific. (n.d.). Safety Data Sheet for Indole-5-carboxylic acid.
- BLDpharm. (n.d.). 3-Amino-5-methyl-1H-indole-2-carboxylic acid.
- Sigma-Aldrich. (2025, October 16). Safety Data Sheet for Indole.
- Carboline. (2018, October 12). Safety Data Sheet.
- Tri-iso. (n.d.). Material Safety Data Sheet.
- Matrix Scientific. (2017, February 6). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet for 1H-Indole, 1-methyl-.
- Pi Chemicals. (n.d.). Material Safety Data Sheet for (R)-1-Aminoindane Hydrochloride.
- Sigma-Aldrich. (2024, July 14). Safety Data Sheet.
- Sigma-Aldrich. (2025, May 17). Safety Data Sheet.
- Echemi. (n.d.). 3-(2-Amino-ethyl)-2-methyl-1H-indole-5-carboxylic acid Safety Data Sheets.
- MilliporeSigma. (2025, September 10). Safety Data Sheet.
- MilliporeSigma. (2025, December 24). Safety Data Sheet.
- MilliporeSigma. (2025, November 6). Safety Data Sheet for Benzene.
- MilliporeSigma. (2025, July 10). Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). 3-Amino-1,4,5-trimethyl-1H-pyrrole-2-carboxylic acid Properties.
Sources
An In-depth Technical Guide to 3-amino-5-methyl-1H-indole-2-carboxylic acid: Sourcing, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-5-methyl-1H-indole-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds. The specific substitution pattern of this molecule, featuring an amino group at the 3-position, a methyl group at the 5-position, and a carboxylic acid at the 2-position, provides a versatile platform for the synthesis of a diverse range of complex molecules. This guide offers a comprehensive overview of the procurement, synthesis, and a representative application of 3-amino-5-methyl-1H-indole-2-carboxylic acid, tailored for professionals in the field of drug development.
Sourcing and Procurement
The acquisition of high-quality starting materials is a critical first step in any research and development endeavor. Several chemical suppliers specialize in providing indole derivatives for research purposes. While pricing is often subject to quotation and can vary based on purity and quantity, the following suppliers are potential sources for 3-amino-5-methyl-1H-indole-2-carboxylic acid and its analogs.
| Supplier | Website | Notes |
| BLDpharm | Lists 3-Amino-5-methyl-1H-indole-2-carboxylic acid (CAS 749153-50-2) and provides documentation like NMR and HPLC data.[1] | |
| Sigma-Aldrich | Offers a wide range of indole derivatives and related reagents. Specific availability and pricing for this compound should be confirmed via their catalog.[2][3] | |
| Amerigo Scientific | [Link] | Distributes a variety of fine chemicals for life science research; inquiries for specific compounds are recommended.[4] |
| ChemicalBook | Provides information and lists suppliers for various chemical compounds, including indole derivatives.[5] | |
| EvitaChem | A source for specialized organic compounds; it is advisable to inquire about the availability of this specific molecule.[6] |
Note: Pricing for research chemicals is dynamic. It is recommended to request quotes from multiple suppliers to ensure competitive pricing. For academic institutions, special pricing may be available.
Synthesis and Chemical Properties
The synthesis of 3-amino-indole-2-carboxylic acid derivatives can be achieved through various synthetic routes. A common approach involves the Thorpe-Ziegler cyclization of N-(o-cyanophenyl)glycine derivatives. This method provides a versatile entry to the 3-amino-indole scaffold.
A general synthetic pathway is outlined below:
Caption: Generalized synthesis of 3-amino-indole-2-carboxylates.
The chemical reactivity of 3-amino-5-methyl-1H-indole-2-carboxylic acid is characterized by the functionalities present. The amino group at the 3-position is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. The carboxylic acid at the 2-position can be converted to esters, amides, or other acid derivatives. The indole ring itself can participate in electrophilic substitution reactions, although the conditions must be carefully controlled to avoid side reactions.
Application in Drug Discovery: A Representative Protocol
The 3-amino-5-methyl-1H-indole-2-carboxylic acid scaffold is a valuable starting material for the synthesis of compounds with potential therapeutic applications, including as inhibitors of enzymes such as HIV-1 integrase.[7] The following protocol outlines a general procedure for the synthesis of an N-acylated derivative, a common step in elaborating the core structure for structure-activity relationship (SAR) studies.
Objective: To synthesize an N-acyl derivative of 3-amino-5-methyl-1H-indole-2-carboxylic acid as a potential bioactive compound.
Materials:
-
3-amino-5-methyl-1H-indole-2-carboxylic acid
-
Anhydrous N,N-dimethylformamide (DMF)
-
A desired carboxylic acid (e.g., benzoic acid)
-
Coupling agent (e.g., HATU or HBTU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Experimental Workflow:
Caption: Workflow for N-acylation of 3-amino-5-methyl-1H-indole-2-carboxylic acid.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-amino-5-methyl-1H-indole-2-carboxylic acid (1 equivalent) and the chosen carboxylic acid (1.1 equivalents) in anhydrous DMF, add DIPEA (3 equivalents).
-
Coupling Reaction: Cool the mixture to 0°C in an ice bath. Add the coupling agent, HATU (1.2 equivalents), portion-wise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL). The combined organic layers are then washed with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-acylated product.
-
Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Safety and Handling
Indole derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[8] Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Avoid inhalation of dust and contact with skin and eyes.[10] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[11]
Conclusion
3-amino-5-methyl-1H-indole-2-carboxylic acid is a key building block for the synthesis of novel compounds in drug discovery. Its procurement from reliable suppliers, understanding of its synthesis and reactivity, and application in well-designed experimental protocols are essential for the successful development of new therapeutic agents. This guide provides a foundational understanding for researchers to effectively utilize this versatile chemical entity in their work.
References
-
Amerigo Scientific. Methyl 3-amino-5-bromo-1H-indole-2-carboxylate. [Link]
-
Hach Company. Safety Data Sheet. [Link]
-
ResearchGate. ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. [Link]
-
PubMed. Synthesis and Biological Activity of Functionalized indole-2-carboxylates, Triazino- And Pyridazino-Indoles. [Link]
-
MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]
-
The Journal of Organic Chemistry. Synthesis of a Series of Diaminoindoles. [Link]
-
Dana Bioscience. 3-Methyl-5-phenyl-1H-indole-2-carboxylic acid 100mg. [Link]
-
PMC. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
- Google Patents.
-
RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
-
PMC. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]
-
Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]
Sources
- 1. 749153-50-2|3-Amino-5-methyl-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. methyl 5-amino-1H-indole-3-carboxylate | 686747-19-3 [sigmaaldrich.com]
- 3. 5-amino-indole | Sigma-Aldrich [sigmaaldrich.com]
- 4. Methyl 3-amino-5-bromo-1H-indole-2-carboxylate - Amerigo Scientific [amerigoscientific.com]
- 5. 3-(2-Amino-ethyl)-2-methyl-1H-indole-5-carboxylic acid | 299167-10-5 [chemicalbook.com]
- 6. Buy 3-Methyl-5-nitro-1H-indole-2-carboxylic acid (EVT-3053956) | 446830-73-5 [evitachem.com]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note & Protocol: A Guided Synthesis of 3-amino-5-methyl-1H-indole-2-carboxylic acid from 4-methyl-2-aminobenzonitrile
Abstract
The indole scaffold is a cornerstone in medicinal chemistry and drug development, with 3-aminoindole derivatives serving as crucial building blocks for a wide array of biologically active compounds.[1] This document provides a comprehensive, two-step protocol for the synthesis of 3-amino-5-methyl-1H-indole-2-carboxylic acid, a valuable intermediate for pharmaceutical research. The synthetic strategy hinges on a robust and efficient intramolecular Thorpe-Ziegler cyclization of an N-alkylated aminobenzonitrile, followed by a controlled hydrolysis of the resulting carbonitrile.[2][3] This guide is designed for researchers and scientists, offering not only a step-by-step methodology but also in-depth mechanistic insights, troubleshooting advice, and the rationale behind critical experimental choices to ensure reproducibility and success.
Introduction and Synthetic Strategy
The target molecule, 3-amino-5-methyl-1H-indole-2-carboxylic acid, features the key pharmacophoric elements of the indole ring system. Traditional methods for introducing an amino group at the C3 position of an indole can be multistep and suffer from limitations.[4] The approach detailed herein builds the substituted indole skeleton from an acyclic precursor, offering a convergent and efficient route.
Our synthesis commences with the N-alkylation of 4-methyl-2-aminobenzonitrile with chloroacetonitrile to form the key intermediate, 2-((cyanomethyl)amino)-4-methylbenzonitrile. This dinitrile precursor is then subjected to a base-catalyzed intramolecular Thorpe-Ziegler cyclization.[5][6] This powerful C-C bond-forming reaction proceeds via an initial deprotonation of the α-carbon, followed by a nucleophilic attack on the aromatic nitrile, yielding the cyclic 3-amino-5-methyl-1H-indole-2-carbonitrile. The final step involves the selective hydrolysis of the 2-carbonitrile group to the desired carboxylic acid.
Overall Reaction Scheme:
Mechanistic Insight: The Thorpe-Ziegler Cyclization
The cornerstone of this synthesis is the Thorpe-Ziegler reaction, an intramolecular condensation of a dinitrile.[7] The mechanism is an elegant cascade initiated by a strong, non-nucleophilic base.[8]
-
Deprotonation: A strong base, such as sodium hydride (NaH), abstracts the acidic α-proton from the carbon situated between the amino group and the alkyl nitrile. This generates a resonance-stabilized carbanion.[8]
-
Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbon of the proximate aromatic nitrile group. This ring-closing step forms a five-membered cyclic imine anion.[9]
-
Tautomerization: The reaction mixture is quenched with a proton source (often during workup), leading to protonation and subsequent tautomerization of the imine to the more thermodynamically stable β-enaminonitrile (a cyanoenamine). This enamine is the direct precursor to our 3-aminoindole product.[2]
The driving force for this reaction is the formation of a stable, conjugated indole ring system.
Caption: Figure 1: Mechanism of the Thorpe-Ziegler Cyclization
Experimental Protocols
This synthesis is divided into three distinct stages: N-alkylation, Thorpe-Ziegler cyclization, and nitrile hydrolysis.
Stage 1: Synthesis of 2-((cyanomethyl)amino)-4-methylbenzonitrile
Protocol Summary:
| Parameter | Value |
|---|---|
| Starting Material | 4-methyl-2-aminobenzonitrile |
| Reagents | Chloroacetonitrile, K₂CO₃ |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 85-95% |
Materials & Reagents:
-
4-methyl-2-aminobenzonitrile
-
Chloroacetonitrile
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methyl-2-aminobenzonitrile (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material completely.
-
Add anhydrous potassium carbonate (2.5 eq). This base is crucial for scavenging the HCl produced during the reaction and facilitating the nucleophilic substitution.
-
Add chloroacetonitrile (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to afford a pure solid.
Stage 2: Synthesis of 3-amino-5-methyl-1H-indole-2-carbonitrile via Thorpe-Ziegler Cyclization
Protocol Summary:
| Parameter | Value |
|---|---|
| Starting Material | 2-((cyanomethyl)amino)-4-methylbenzonitrile |
| Reagent | Sodium Hydride (NaH), 60% dispersion in mineral oil |
| Solvent | Tetrahydrofuran (THF), anhydrous |
| Temperature | Reflux (approx. 66 °C) |
| Reaction Time | 2-3 hours |
| Expected Yield | 70-85% |
Materials & Reagents:
-
2-((cyanomethyl)amino)-4-methylbenzonitrile
-
Sodium Hydride (NaH), 60% dispersion in oil
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (for quenching)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck flask, dropping funnel, reflux condenser, inert gas line
Procedure:
-
Safety First: NaH is highly reactive and flammable. Handle only under an inert atmosphere and away from moisture.
-
In a flame-dried three-neck flask under an inert atmosphere, suspend NaH (1.5 eq) in anhydrous THF.
-
Prepare a solution of 2-((cyanomethyl)amino)-4-methylbenzonitrile (1.0 eq) in anhydrous THF.
-
Add the substrate solution dropwise to the NaH suspension over 30 minutes at 0 °C. The choice of a strong, non-nucleophilic base like NaH is critical to ensure deprotonation without competing nucleophilic addition to the nitriles.[8]
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 2-3 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of methanol until gas evolution ceases.
-
Add saturated aqueous NH₄Cl solution and extract the product with dichloromethane.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by column chromatography (silica gel) to yield pure 3-amino-5-methyl-1H-indole-2-carbonitrile.
Stage 3: Hydrolysis to 3-amino-5-methyl-1H-indole-2-carboxylic acid
Protocol Summary:
| Parameter | Value |
|---|---|
| Starting Material | 3-amino-5-methyl-1H-indole-2-carbonitrile |
| Reagent | Sulfuric Acid (H₂SO₄), aqueous solution (e.g., 50%) |
| Temperature | 100-110 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 60-75% |
Materials & Reagents:
-
3-amino-5-methyl-1H-indole-2-carbonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Round-bottom flask, reflux condenser, pH meter or paper
Procedure:
-
In a round-bottom flask, suspend 3-amino-5-methyl-1H-indole-2-carbonitrile (1.0 eq) in a 1:1 mixture of water and concentrated sulfuric acid.
-
Heat the mixture to 100-110 °C and maintain under reflux. The hydrolysis of nitriles under strong acidic conditions is a standard but often slow transformation.[10] The progress should be monitored periodically.
-
After the reaction is complete (as indicated by TLC or LC-MS), cool the mixture in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a chilled aqueous NaOH solution until the pH is approximately 6-7. The product will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to yield 3-amino-5-methyl-1H-indole-2-carboxylic acid. Further purification can be achieved by recrystallization if necessary.
Overall Experimental Workflow
The entire process from starting material to final product can be visualized as a sequential workflow, with purification steps ensuring the quality of intermediates.
Caption: Figure 2: Overall Synthetic Workflow
Troubleshooting and Key Considerations
-
Low Yield in Step 1: Ensure all reagents and solvents are anhydrous, as moisture can interfere with the base and reaction efficiency. Incomplete reaction may require longer heating or a slight excess of chloroacetonitrile.
-
Failed Cyclization (Step 2): The activity of NaH is paramount. Use freshly opened NaH or wash the dispersion with anhydrous hexanes to remove the protective mineral oil before use. Ensure the THF is completely dry.
-
Incomplete Hydrolysis (Step 3): Nitrile hydrolysis can be stubborn. If the reaction stalls, longer reaction times or a higher concentration of sulfuric acid may be necessary. However, excessively harsh conditions can lead to degradation of the electron-rich indole ring.
-
Product Characterization: The final product should be characterized thoroughly using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[11][12][13]
Conclusion
This application note details a reliable and scalable synthesis of 3-amino-5-methyl-1H-indole-2-carboxylic acid. By leveraging the Thorpe-Ziegler cyclization, this protocol provides an efficient pathway to a valuable heterocyclic building block from readily available starting materials. The provided mechanistic details and practical insights are intended to empower researchers to successfully implement and adapt this chemistry for applications in drug discovery and development.
References
-
Perez-Peralta, N., et al. (2022). Computational Revision of the Mechanism of the Thorpe Reaction. MDPI. Retrieved from [Link]
-
Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761. Retrieved from [Link]
-
Krasavin, M., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. MDPI. Retrieved from [Link]
-
Wikipedia. (2023, September 24). Thorpe reaction. Wikipedia. Retrieved from [Link]
-
Al-Mourabit, A., et al. (2011). Microwave-Assisted Synthesis of 3-Aminoindole-2-carbonitriles from Anthranilonitriles via N-Unpotected 2-(Cyanomethylamino)benzonitriles. ResearchGate. Retrieved from [Link]
-
Kamal, A., et al. (2012). Synthesis of 3‐aminoindole‐2‐carbonitriles under exposure of M.W irradiation. ResearchGate. Retrieved from [Link]
-
Grokipedia. (n.d.). Thorpe reaction. Grokipedia. Retrieved from [Link]
-
Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Chem-Station International Edition. Retrieved from [Link]
-
Krasavin, M., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. PubMed Central. Retrieved from [Link]
-
Wang, C., et al. (2016). Synthesis of 3-Cyano-1H-indoles and Their 2′-Deoxyribonucleoside Derivatives through One-Pot Cascade Reactions. ResearchGate. Retrieved from [Link]
-
Wang, S., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PubMed Central. Retrieved from [Link]
-
Wang, Q., et al. (2020). Switchable synthesis of 3-aminoindolines and 2′-aminoarylacetic acids using Grignard reagents and 3-azido-2-hydroxyindolines. Royal Society of Chemistry. Retrieved from [Link]
-
Aitken, R. J. (n.d.). Hydrolysis of Samples for Amino Acid Analysis. ResearchGate. Retrieved from [Link]
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Magritek. Retrieved from [Link]
- CN103539723A - Synthesis method of 3-amino-2-arylformyl-1H-indole derivative. (2014). Google Patents.
-
Huczyński, A., et al. (2016). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. Retrieved from [Link]
- US3694484A - Process of preparing 3-amino-2-cyano acrylamide. (1972). Google Patents.
-
Michalska, D., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Retrieved from [Link]
-
Ismailov, V. M., et al. (2013). Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid. ResearchGate. Retrieved from [Link]
-
Byun, Y., et al. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. PubMed Central. Retrieved from [Link]
Sources
- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. grokipedia.com [grokipedia.com]
- 4. mdpi.com [mdpi.com]
- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 6. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 749153-50-2|3-Amino-5-methyl-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 12. tetratek.com.tr [tetratek.com.tr]
- 13. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]
protocol for coupling 3-amino-5-methylindole-2-carboxylic acid with amino acids
Application Note: High-Fidelity Coupling Protocol for 3-Amino-5-Methylindole-2-Carboxylic Acid
Executive Summary & Strategic Analysis
Coupling 3-amino-5-methylindole-2-carboxylic acid (3-AMICA) with amino acids presents a unique dual challenge in peptide chemistry: oxidative instability and intramolecular cyclization . Unlike standard tryptophan derivatives, the presence of a primary amine at the C3 position creates an electron-rich enamine system that is highly susceptible to oxidative dimerization (forming azo-dimers) and polymerization under aerobic conditions.
Furthermore, the ortho-disposition of the C3-amine and C2-carboxylic acid mimics the structure of anthranilic acid. Upon activation of the carboxyl group (using standard reagents like EDC or HATU), the C3-amine can intramolecularly attack the activated ester, forming a cyclic indolo[2,3-d][1,3]oxazin-4-one intermediate. While this intermediate can sometimes react with amines to form the desired amide, it often leads to low yields, racemization, or irreversible side products.
The "Gold Standard" Protocol: To ensure high yield and purity (E-E-A-T principle), this guide rejects direct coupling of the unprotected scaffold. Instead, we utilize a Protection-Activation-Coupling-Deprotection (PACD) strategy. This approach masks the nucleophilic C3-amine, preventing cyclization and oxidation, thereby forcing the reaction exclusively toward the desired intermolecular amide bond.
Reaction Mechanism & Workflow Visualization
The following diagram illustrates the critical decision pathways. The "Direct Route" (Red) often leads to failure via cyclization, while the "Protected Route" (Green) ensures success.
Caption: Workflow comparison. The direct activation path risks cyclization (red), while the protection strategy (green) ensures controlled amide bond formation.
Detailed Experimental Protocols
Phase 1: Stabilization via N-Protection (Essential)
Objective: Convert the unstable 3-amino group into a stable carbamate (Boc) to prevent oxidation and cyclization.
Materials:
-
3-Amino-5-methylindole-2-carboxylic acid (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (1:1 v/v) or THF/Water
Protocol:
-
Dissolution: In a round-bottom flask, suspend the indole starting material in 1,4-dioxane/water (1:1). Add TEA. The solution should become homogenous.
-
Addition: Cool to 0°C. Add Boc₂O dropwise (dissolved in a small amount of dioxane if solid).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (the free amine is highly fluorescent/UV active; the Boc-protected form is less polar).
-
Workup: Acidify carefully with 1M KHSO₄ to pH ~3 (avoid strong HCl to prevent Boc removal). Extract with Ethyl Acetate (3x).[1][2]
-
Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. If necessary, recrystallize from Hexane/EtOAc. Do not use column chromatography unless necessary, to avoid acidic silica degradation.
Phase 2: Peptide Coupling (The "Active Ester" Method)
Objective: Couple the protected indole acid to an amino acid ester. Rationale:HATU is selected over EDC/HOBt because the indole-2-carboxylic acid is electronically deactivated and sterically crowded. HATU generates the highly reactive At-ester, driving the reaction to completion before side reactions occur [1].
Materials:
-
Acid: 3-(Boc-amino)-5-methylindole-2-carboxylic acid (1.0 equiv)
-
Amine: Amino Acid Methyl Ester Hydrochloride (H-AA-OMe·HCl) (1.1 equiv)
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Protocol:
-
Activation: Dissolve the Protected Indole Acid in anhydrous DMF (0.1 M concentration) under an Argon atmosphere.
-
Base Addition (Part 1): Add 1.0 equiv of DIPEA. Stir for 2 minutes.
-
Reagent Addition: Add HATU (1.1 equiv). The solution typically turns yellow/orange. Stir for 10–15 minutes to form the activated OAt-ester.
-
Coupling: In a separate vial, dissolve the Amino Acid Ester HCl in minimal DMF with 2.0 equiv of DIPEA. Add this solution dropwise to the activated indole mixture.
-
Incubation: Stir at RT for 2–4 hours.
-
Workup:
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Phase 3: Deprotection (Optional)
Objective: Remove the Boc group to regenerate the free amine (if required for further synthesis).
Protocol:
-
Dissolve the coupled product in DCM .
-
Add TFA (Trifluoroacetic acid) to a final concentration of 20–50% v/v.
-
Add Triethylsilane (TES) (2.0 equiv) as a cation scavenger (crucial for electron-rich indoles to prevent tert-butyl cation alkylation on the indole ring).
-
Stir for 30–60 mins. Concentrate immediately. Co-evaporate with toluene to remove TFA traces.
Quantitative Data & Troubleshooting
Table 1: Coupling Reagent Performance Comparison
| Coupling Reagent | Reaction Time | Yield (Isolated) | Risk Profile | Recommendation |
| HATU / DIPEA | 2–4 Hours | 85–92% | Low | Highly Recommended for steric bulk. |
| EDC / HOBt | 12–16 Hours | 60–70% | Medium | Slower; risk of oxidative side-products. |
| PyBOP | 4–6 Hours | 75–80% | Medium | Generates carcinogenic HMPA byproduct. |
| Acid Chloride (SOCl₂) | <1 Hour | <30% | High | Avoid. Causes rapid cyclization to oxazinone. |
Troubleshooting Guide:
-
Problem: Reaction turns dark black/brown.
-
Cause: Oxidation of the indole ring.
-
Solution: Ensure rigorous Argon purging. Add antioxidants like ascorbic acid during workup if the product is unstable. Ensure the 3-amine was fully Boc-protected before coupling.
-
-
Problem: Mass spec shows [M-18] peak (Loss of water).
-
Cause: Cyclization to the oxazinone (likely incomplete Boc protection or thermal deprotection).
-
Solution: Lower reaction temperature to 0°C during activation. Verify Boc purity.
-
-
Problem: Low solubility in DMF.
-
Solution: Add 10% DMSO or use NMP (N-Methyl-2-pyrrolidone) as a co-solvent.
-
References
-
MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in Solid Phase Synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Retrieved from [Link]
Sources
reaction conditions for amide bond formation with 3-aminoindole carboxylic acids
This Application Note is designed for researchers and drug discovery scientists working with the privileged but reactive 3-aminoindole scaffold. It addresses the specific challenges of forming amide bonds with 3-aminoindole carboxylic acids , distinguishing between the stable 2-carboxylate systems and the highly unstable 3-amino-only species.
Executive Summary
The 3-aminoindole scaffold is a critical precursor for
When working with 3-aminoindole carboxylic acids , the reaction strategy depends entirely on the relative position of the functional groups:
-
Scenario A (Nucleophilic Amine): Acylating the 3-amino group of a stable precursor (e.g., methyl 3-aminoindole-2-carboxylate).
-
Scenario B (Electrophilic Acid): Coupling an external amine to the carboxylic acid of a 3-aminoindole (requires N3-protection).
-
Scenario C (Unstable Core): Generating and trapping the 3-aminoindole motif in situ from nitro- or azo- precursors.
This guide provides validated protocols for all three scenarios, emphasizing conditions that suppress oxidative degradation and decarboxylation.
Mechanistic Challenges & Strategic Solutions
The Stability Paradox
The C3 position of the indole ring is highly nucleophilic. A free primary amine at C3 pushes electron density into the ring, making it susceptible to oxidation by air to form radical cations, which rapidly dimerize.
-
Exception: If an electron-withdrawing group (EWG) like a carboxylic ester is present at C2, the system behaves like an anthranilic acid analog. It is stable, isolable, and can be stored.
-
Risk: The free acid (3-aminoindole-2-carboxylic acid) is prone to thermal decarboxylation to yield the unstable 3-aminoindole, which then decomposes. Never heat the free amino-acid form above 50°C.
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal reaction condition.
Experimental Protocols
Protocol A: Acylation of Stable 3-Aminoindole-2-Carboxylates
Target: Synthesis of Amides from Methyl/Ethyl 3-aminoindole-2-carboxylate. Rationale: The C2-ester stabilizes the C3-amine, reducing oxidation risk. However, the amine is less nucleophilic (aniline-like) and requires activation.
Reagents:
-
Substrate: Ethyl 3-aminoindole-2-carboxylate (1.0 equiv)
-
Acylating Agent: Acid Chloride (1.2 equiv) OR Carboxylic Acid (1.2 equiv) + HATU (1.3 equiv)
-
Base: Pyridine (3.0 equiv for Acid Chloride) or DIPEA (3.0 equiv for HATU)
-
Solvent: Dichloromethane (DCM) or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dry the reaction vessel and purge with Argon. Dissolve the indole substrate in DCM (0.1 M).
-
Activation (Method 1 - Acid Chloride):
-
Cool the solution to 0°C.
-
Add Pyridine (3.0 equiv) followed by dropwise addition of the Acid Chloride.
-
Note: Pyridine is preferred over TEA/DIPEA here to prevent ketene formation or racemization if the acid chloride is chiral.
-
-
Activation (Method 2 - HATU):
-
In a separate vial, mix the Carboxylic Acid, HATU, and DIPEA in DMF. Stir for 5 mins to form the activated ester.
-
Add this mixture to the indole solution at Room Temperature (RT).
-
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC/LCMS.
-
Success Indicator: The starting material (fluorescent blue) disappears; product is usually less polar.
-
-
Workup: Wash with 1N HCl (to remove pyridine/DIPEA), then sat. NaHCO3. Dry over Na2SO4.
Protocol B: Coupling the Carboxylic Acid (Electrophile)
Target: Coupling an amine (R-NH2) to 3-(Protected-amino)indole-2-carboxylic acid. Critical Constraint: The 3-amino group MUST be protected (e.g., Boc, Acetyl, Fmoc) before activating the carboxylic acid. Attempting to activate the free amino-acid zwitterion will lead to polymerization.
Reagents:
-
Substrate: 3-(Boc-amino)-1H-indole-2-carboxylic acid.
-
Coupling Agent: EDC·HCl (1.5 equiv) / HOBt (1.5 equiv).
-
Why EDC? The urea byproduct is water-soluble. Avoid acid chlorides (e.g., SOCl2) as they may deprotect the Boc group or cause Friedel-Crafts alkylation on the indole ring.
-
-
Amine Partner: 1.2 equiv.
-
Solvent: DMF (0.2 M).
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-protected indole acid in DMF under Argon.
-
Activation: Add HOBt and EDC·HCl at 0°C. Stir for 30 minutes.
-
Observation: The solution may turn slight yellow; deep red indicates decomposition (stop and check purity).
-
-
Coupling: Add the amine partner and DIPEA (2.0 equiv). Warm to RT.
-
Completion: Stir for 16 hours.
-
Purification: Precipitate with water or extract with EtOAc. Avoid acidic washes if the product is acid-sensitive.
Protocol C: The "In-Situ" Reductive Acylation (Unstable Substrates)
Target: Coupling to a 3-aminoindole that lacks the stabilizing C2-EWG (e.g., 3-aminoindole-5-carboxylic acid derivatives). Rationale: You cannot isolate the free amine. You must generate it from a nitro precursor and trap it immediately with an activated ester.
Reagents:
-
Precursor: 3-Nitroindole derivative.
-
Reductant: H2 (1 atm) / Pd-C (10% wt) OR Iron powder / NH4Cl.
-
Acylating Agent: Pre-activated ester (pentafluorophenyl ester or anhydride).
Workflow:
-
Pre-Activation: In Vial A, react the Carboxylic Acid (R-COOH) with HATU/DIPEA or convert to an anhydride.
-
Reduction: In the main reactor (Vial B), suspend the 3-Nitroindole and Pd/C in EtOAc/EtOH (1:1). Apply H2 balloon.
-
The Trap: Once H2 uptake ceases (TLC shows amine formation), immediately inject the contents of Vial A (Activated Ester) into Vial B under inert atmosphere. Do not filter the catalyst yet (to maintain reducing environment against air oxidation).
-
Reaction: Stir for 2 hours.
-
Filtration: Filter through Celite after the amide is formed (the amide is stable; the amine was not).
Comparative Data: Coupling Reagents
| Reagent System | Reactivity | Stability Risk | Recommended For |
| Acid Chloride / Pyridine | High | Low | Protocol A (Stable Esters). Best for sterically hindered amides. |
| HATU / DIPEA | High | Moderate | Protocol A & B . Standard for valuable intermediates. Fast reaction minimizes exposure time. |
| EDC / HOBt | Medium | Low | Protocol B . Best for scaling up protected amino-acids. |
| DCC | High | High | Not Recommended . Insoluble urea is hard to remove from indole mixtures; prone to racemization. |
| Mixed Anhydride (IBCF) | High | Moderate | Use only if HATU fails. Requires strict -15°C temperature control. |
Troubleshooting & Stability Guide
Handling "Indoxyl Red" Formation
If your reaction mixture turns deep red or purple, oxidative dimerization has occurred.[1]
-
Cause: Exposure of the free 3-aminoindole to air before acylation was complete.
-
Solution: Add a reducing agent (e.g., Sodium Ascorbate or dilute Na2S2O4) during the workup to reverse minor oxidation, though dimerized byproducts are irreversible.
-
Prevention: Degas all solvents with N2/Ar sparging for 15 minutes prior to use.
Decarboxylation[2][3][4][5][6]
-
Symptom: Loss of CO2 (bubbling) and disappearance of the acid spot on TLC, appearing as a lower molecular weight spot (3-aminoindole).
-
Trigger: Heating 3-aminoindole-2-carboxylic acid > 50°C in acidic media.
-
Fix: Perform all activation steps at 0°C. Use the Ethyl Ester form for all intermediate steps and hydrolyze (LiOH/THF) only at the very end of the synthesis.
References
-
BenchChem. (2025). Derivatization of the Amino Group in 3-Aminoindole: Application Notes and Protocols. Retrieved from
-
Zhang, Y., et al. (2019).[2] "Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids." Synthesis, 51, 1803-1808.[2]
-
Lundberg, H., et al. (2014).[3] "Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines." Chem. Soc. Rev., 43(8), 2714–2742.
-
Gevorgyan, V., et al. (2010). "Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction." Adv.[4] Synth. Catal., 352(6), 961-966.
-
Alsibaee, A., et al. (2023).[5] "A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene." Molecules, 28(9), 3703.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene [mdpi.com]
Application Note & Protocols: A Modular Approach to the Synthesis of Novel CysLT1 Receptor Antagonists Based on a 3-Amino-5-Methylindole Scaffold
Abstract: The cysteinyl leukotriene receptor 1 (CysLT1R) is a clinically validated G protein-coupled receptor target for the management of asthma and allergic rhinitis.[1][2][3] Marketed antagonists like zafirlukast, an indole derivative, have established the therapeutic value of blocking this pathway.[1] This guide details a synthetic strategy and comprehensive protocols for the development of novel CysLT1 antagonists using a versatile 3-amino-5-methylindole core. We provide a rationale for the scaffold selection, step-by-step synthetic procedures for library generation via amide coupling, and a protocol for biological evaluation. This document is intended for medicinal chemists, researchers, and drug development professionals engaged in the discovery of next-generation respiratory therapeutics.
Scientific Foundation: The CysLT1 Receptor in Inflammatory Pathology
Cysteinyl leukotrienes (CysLTs), namely LTC4, LTD4, and LTE4, are potent lipid mediators synthesized from arachidonic acid by the 5-lipoxygenase (5-LOX) pathway.[4][5][6] In inflammatory conditions like asthma, immune cells such as mast cells, eosinophils, and basophils release CysLTs in response to stimuli.[1] These mediators subsequently bind to the CysLT1 receptor, a Gq protein-coupled receptor (GPCR) expressed on airway smooth muscle cells and various pro-inflammatory cells.[7][8]
Activation of the CysLT1 receptor initiates a signaling cascade that leads to:
-
Bronchoconstriction: Contraction of airway smooth muscle.[2]
-
Increased Vascular Permeability: Leading to edema in the airways.[2][5]
-
Eosinophil Recruitment: Amplifying the inflammatory response.[3]
By competitively blocking the binding of CysLTs to the CysLT1 receptor, antagonists can effectively mitigate these pathological effects, making them a cornerstone in the management of chronic asthma and allergic rhinitis.[1][7][9]
CysLT1 Signaling Pathway Overview
The following diagram illustrates the key steps in the CysLT1 signaling pathway, from the synthesis of leukotrienes to the downstream cellular responses that CysLT1 antagonists aim to prevent.
Caption: CysLT1 Receptor signaling pathway and point of intervention.
Synthetic Strategy and Workflow Rationale
The indole nucleus is a privileged scaffold in medicinal chemistry and forms the core of the CysLT1 antagonist zafirlukast.[1] Our strategy employs a 3-amino-5-methylindole core, which provides a key vector for chemical diversification.
Rationale for Design:
-
3-Amino Group: This functional group serves as a versatile chemical handle. By forming stable amide bonds with a wide array of commercially available or custom-synthesized carboxylic acids, we can systematically probe the structure-activity relationship (SAR) and explore the chemical space around the indole core to optimize binding affinity and selectivity for the CysLT1R.[10]
-
5-Methyl Group: This substitution provides a defined starting point on the indole scaffold, potentially influencing binding orientation, metabolic stability, or pharmacokinetic properties.
-
Modular Approach: The synthesis is designed to be modular, allowing for the rapid generation of a focused library of analogues. This is crucial for efficient lead identification and optimization in a drug discovery program.
The overall workflow involves the preparation of the core amine followed by parallel amide coupling reactions to generate the final compound library.
Caption: General workflow for library synthesis from 5-methylindole.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Protocol 1: Synthesis of Core Intermediate: 3-Amino-5-methylindole
This two-step protocol describes the synthesis of the key building block from commercially available 5-methylindole.
Step 1A: Synthesis of 5-Methyl-3-nitro-1H-indole
-
Principle: This reaction involves the electrophilic nitration of the indole ring. The C3 position is the most electron-rich and thus the most reactive site for electrophilic attack.
-
Materials:
-
5-Methylindole (1.0 eq)
-
Glacial Acetic Acid (AcOH)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice-water bath
-
Stir plate and magnetic stir bar
-
-
Procedure:
-
In a round-bottom flask, dissolve 5-methylindole in glacial acetic acid (approx. 10 mL per gram of indole).
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add fuming nitric acid (1.05 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, slowly pour the reaction mixture into a beaker of ice-water.
-
A yellow-orange precipitate will form. Collect the solid by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.
-
Dry the solid product under vacuum to yield 5-methyl-3-nitro-1H-indole.
-
Step 1B: Synthesis of 3-Amino-5-methyl-1H-indole
-
Principle: The nitro group is reduced to a primary amine using catalytic hydrogenation. Palladium on carbon is an efficient catalyst for this transformation.
-
Materials:
-
5-Methyl-3-nitro-1H-indole (1.0 eq)
-
Palladium on Carbon (10% Pd/C, ~5-10 mol%)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
-
Procedure:
-
To a flask suitable for hydrogenation, add 5-methyl-3-nitro-1H-indole and the solvent (EtOH or EtOAc).
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-5-methyl-1H-indole, which can be used in the next step without further purification or purified by column chromatography if necessary.
-
Protocol 2: Library Synthesis via Parallel Amide Coupling
-
Principle: This protocol utilizes a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid, facilitating nucleophilic attack by the 3-amino group of the indole core to form a stable amide bond.
-
Materials:
-
3-Amino-5-methyl-1H-indole (1.0 eq)
-
A diverse set of carboxylic acids (R-COOH, 1.1 eq each)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Multi-well reaction block or individual vials
-
-
Procedure (Representative Example):
-
In a clean, dry reaction vial, dissolve the desired carboxylic acid (e.g., 4-chlorobenzoic acid, 1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution and stir for 5-10 minutes at room temperature. This is the pre-activation step.
-
In a separate vial, dissolve 3-amino-5-methyl-1H-indole (1.0 eq) in anhydrous DMF.
-
Add the solution of the amine to the pre-activated carboxylic acid mixture.
-
Finally, add DIPEA (3.0 eq) to the reaction mixture.
-
Seal the vial and allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure amide product.
-
Data Presentation and Characterization
All synthesized compounds must be characterized to confirm their structure and purity. Standard techniques include:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity (typically >95%).
The results of a synthesis campaign can be summarized for easy comparison of SAR.
Table 1: Representative Library of 3-Amido-5-Methylindole Derivatives
| Compound ID | R-Group Structure | Formula | MW ( g/mol ) | Yield (%) | CysLT1 IC₅₀ (nM) [Hypothetical] |
| Zafirlukast | (Reference) | C₃₁H₃₃N₃O₆S | 575.68 | - | ~25 |
| SYN-001 | 4-Chlorophenyl | C₁₆H₁₃ClN₂O | 284.74 | 78 | 150 |
| SYN-002 | Cyclopentyl | C₁₄H₁₈N₂O | 230.31 | 85 | 85 |
| SYN-003 | 3-Methoxy-phenyl | C₁₇H₁₆N₂O₂ | 280.32 | 72 | 45 |
| SYN-004 | Thiophen-2-yl | C₁₄H₁₂N₂OS | 256.33 | 65 | 30 |
| SYN-005 | 2-Naphthyl | C₂₀H₁₆N₂O | 300.36 | 75 | 18 |
Note: IC₅₀ values are hypothetical and for illustrative purposes only, demonstrating how SAR data would be tabulated.
Protocol for Biological Evaluation: CysLT1R Functional Assay
-
Principle: This assay measures the ability of a test compound to inhibit the downstream signaling of the CysLT1 receptor upon stimulation by its natural ligand, LTD4. A common method is to measure the transient increase in intracellular calcium ([Ca²⁺]i) that occurs upon Gq protein activation.[11]
-
Materials:
-
HEK293 or CHO cells stably expressing the human CysLT1 receptor.
-
Fluo-4 AM or similar calcium-sensitive fluorescent dye.
-
Leukotriene D4 (LTD4).
-
Synthesized test compounds.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
-
-
Procedure Overview:
-
Cell Plating: Seed the CysLT1R-expressing cells into a 96- or 384-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove the growth medium and incubate the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37 °C.
-
Compound Incubation: Wash the cells to remove excess dye. Add serial dilutions of the test compounds (or vehicle control) to the wells and incubate for 15-30 minutes.
-
Stimulation and Measurement: Place the plate in the fluorescent plate reader. Establish a baseline fluorescence reading. Inject a solution of LTD4 at a concentration that elicits a submaximal response (EC₈₀).
-
Data Acquisition: Immediately after LTD4 injection, monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: The antagonist activity is determined by the degree to which the test compound inhibits the LTD4-induced fluorescence signal. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The synthetic framework presented here provides a robust and efficient platform for the discovery of novel CysLT1 antagonists based on a 3-amino-5-methylindole scaffold. The modular nature of the amide coupling allows for extensive exploration of the structure-activity relationship, a critical step in identifying potent and selective lead candidates. Compounds exhibiting promising in vitro activity (low nanomolar IC₅₀ values) should be advanced to secondary assays, including selectivity profiling against the CysLT2 receptor and other relevant targets. Subsequent evaluation of pharmacokinetic properties (ADME) and in vivo efficacy in animal models of asthma will be essential for identifying candidates with the potential for clinical development.
References
-
Bell, I., et al. (1990). Evolution of a series of peptidoleukotriene antagonists: synthesis and structure-activity relationships of 1,6-disubstituted indoles and indazoles. Journal of Medicinal Chemistry. Available at: [Link]
-
Bernstein, P. R. (1998). Chemistry and Structure–Activity Relationships of Leukotriene Receptor Antagonists. American Journal of Respiratory and Critical Care Medicine. Available at: [Link]
-
Wikipedia. (2024). Cysteinyl-leukotriene type 1 receptor antagonists. Available at: [Link]
-
Patsnap Synapse. (2024). What are CysLT1 antagonists and how do they work?. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. CysLT1 receptor. Available at: [Link]
-
Calderon, M. A., et al. (2010). Role of Leukotrienes and Leukotriene Modifiers in Asthma. MDPI. Available at: [Link]
-
Mellado, M., et al. (2005). CysLT1 receptor is a target for extracellular nucleotide-induced heterologous desensitization: a possible feedback mechanism in inflammation. Journal of Cell Science. Available at: [Link]
-
Thompson, M. D., et al. (2016). Evaluation of Cysteinyl Leukotriene Signaling as a Therapeutic Target for Colorectal Cancer. Frontiers in Pharmacology. Available at: [Link]
-
Wikipedia. (2023). Cysteinyl leukotriene receptor 1. Available at: [Link]
-
ResearchGate. (2016). Cysteinyl leukotriene receptors: pharmacology, distribution, function and signaling pathways. Available at: [Link]
-
Ohta, K., et al. (2006). Role of Cysteinyl Leukotrienes in Allergic Rhinitis. Karger Publishers. Available at: [Link]
-
Okubo, K. (2008). CysLT1 receptor as a novel therapeutic target for allergic rhinitis treatment. Expert Opinion on Therapeutic Targets. Available at: [Link]
-
Almansa, C., et al. (2009). Efficient three-step sequence for the deamination of a-aminoesters. Application to the synthesis of CysLT1 antagonist. Tetrahedron Letters. Available at: [Link]
-
Bell, I., et al. (1990). Evolution of a series of peptidoleukotriene antagonists: synthesis and structure-activity relationships of 1,6-disubstituted indoles and indazoles. Journal of Medicinal Chemistry. Available at: [Link]
-
Li, J., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Nariai, Y., et al. (2014). Discovery of a Highly Potent Dual CysLT1 and CysLT2 Antagonist. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Bernstein, P. R., et al. (1991). A novel series of selective leukotriene antagonists: exploration and optimization of the acidic region in 1,6-disubstituted indoles and indazoles. Journal of Medicinal Chemistry. Available at: [Link]
-
Sawyer, J. S., et al. (1995). Leukotriene receptor antagonists. 4. Synthesis and leukotriene D4/E4 receptor antagonist activity of 4-(alkyl)acetophenone derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
Singh, R. K., & Tandon, R. (2023). Leukotriene Receptor Antagonists. StatPearls. Available at: [Link]
-
Kopernyk, I., et al. (2022). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Molecules. Available at: [Link]
-
Hay, D. W. P. (1999). Leukotrienes - biosynthesis and mechanisms of action. Australian Prescriber. Available at: [Link]
-
Wikipedia. (2022). 5-Methylindole. Available at: [Link]
-
Gusach, A., et al. (2019). Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs. Science Advances. Available at: [Link]
-
ResearchGate. (2016). Cysteinyl leukotriene synthesis pathway. Available at: [Link]
Sources
- 1. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 2. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 6. researchgate.net [researchgate.net]
- 7. CysLT1 receptor | Leukotriene receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 9. karger.com [karger.com]
- 10. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
procedure for Fischer indole synthesis of 3-aminoindole derivatives
Topic: Procedure for Fischer Indole Synthesis of 3-Aminoindole Derivatives Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Executive Summary
The direct synthesis of 3-aminoindoles via the Fischer Indole Synthesis (FIS) presents a unique chemical paradox: the requisite
This Application Note details the Protected Precursor Strategy , the industry-standard protocol for circumventing these stability issues. By utilizing
Strategic Analysis: The Stability Challenge
Expertise & Causality:
The classical Fischer synthesis involves the acid-catalyzed rearrangement of arylhydrazones derived from ketones.[1][2] However, for 3-aminoindoles, the theoretical precursor is an
-
The Problem: Free
-amino ketones rapidly dimerize to form dihydropyrazines (and subsequently pyrazines) under the acidic conditions required for FIS, depleting the starting material before hydrazone formation occurs. -
The Solution: The amino group must be "masked" with a non-nucleophilic, electron-withdrawing protecting group. The Phthalimide (Phth) group is superior to simple amides (Acetamides) because:
-
It completely suppresses the nucleophilicity of the nitrogen, preventing side-reactions.
-
It is stable under the harsh acidic conditions (e.g., Polyphosphoric acid at
) of the Fischer cyclization. -
It allows for controlled, orthogonal deprotection using hydrazine hydrate (Ing-Manske procedure).
-
Mechanistic Pathway
The following diagram illustrates the critical [3,3]-sigmatropic rearrangement, highlighting how the phthalimide group remains spectator during the cyclization but essential for precursor stability.
Caption: Mechanistic flow of the Fischer Indole Synthesis utilizing a phthalimido-protected ketone. The protecting group prevents pyrazine formation during the initial condensation.
Detailed Protocol: Synthesis of 3-Aminoindole Derivatives
Scope: This protocol describes the synthesis of 2-methyl-3-aminoindole hydrochloride via the phthalimide route. This method is adaptable for 2-phenyl or other 2-alkyl derivatives by changing the
Phase A: Precursor Synthesis ( -Phthalimido Ketone)
Note: Commercial
-
Reagents:
-Bromoketone (e.g., bromoacetone), Potassium Phthalimide, DMF. -
Procedure:
-
Dissolve
-bromoketone (10 mmol) in DMF (20 mL). -
Add Potassium Phthalimide (11 mmol) portion-wise.
-
Stir at ambient temperature for 4–6 hours. (Monitoring: TLC, disappearance of bromide).
-
Pour into ice-water (100 mL). The precipitate is the
-phthalimido ketone. -
Filter, wash with water, and dry. Recrystallize from Ethanol.
-
Phase B: Fischer Cyclization (The Critical Step)
Reagents:
-
Phenylhydrazine (10 mmol)
- -Phthalimido ketone (from Phase A) (10 mmol)
-
Catalyst/Solvent: Polyphosphoric Acid (PPA) or Glacial Acetic Acid/HCl.
-
Recommendation:PPA is preferred for this substrate as it minimizes charring and drives the ammonia elimination efficiently.
-
Step-by-Step Methodology:
-
Mixing: In a round-bottom flask, mix the
-phthalimido ketone (1.0 eq) and phenylhydrazine (1.0 eq). -
Catalyst Addition: Add Polyphosphoric Acid (approx. 10 g per 1 g of reactant).
-
Caution: Reaction is exothermic.
-
-
Heating: Heat the mixture to 100–110°C in an oil bath with vigorous mechanical stirring.
-
Checkpoint: Evolution of ammonia gas (detectable by damp pH paper) indicates the cyclization is proceeding.
-
-
Duration: Maintain heating for 2–4 hours. Monitor by TLC (EtOAc:Hexane 3:7).
-
Quenching: Cool the reaction mixture to approx. 60°C, then pour onto crushed ice (200 g) with stirring.
-
Isolation:
-
Neutralize the slurry with saturated
or until pH ~8. -
Extract with Ethyl Acetate (
). -
Wash organic layer with brine, dry over
, and concentrate.
-
-
Purification: Recrystallize the solid (usually yellow/brown) from Ethanol/Water.
-
Product:3-Phthalimido-2-methylindole .
-
Phase C: Deprotection to 3-Aminoindole HCl
Note: Free 3-aminoindoles are unstable.[3][4] Isolate as the Hydrochloride salt.[3][5]
-
Hydrazinolysis: Suspend the 3-phthalimidoindole (5 mmol) in Ethanol (30 mL).
-
Reagent: Add Hydrazine Hydrate (80%, 15 mmol).
-
Reflux: Heat to reflux for 2–3 hours. A white precipitate (phthalhydrazide) will form.
-
Work-up:
-
Cool and filter off the phthalhydrazide byproduct.
-
Concentrate the filtrate to dryness.
-
-
Salt Formation:
-
Dissolve the residue in minimal cold diethyl ether.
-
Add 2M HCl in ether (or bubble HCl gas) dropwise.
-
The 3-aminoindole hydrochloride will precipitate immediately.
-
-
Storage: Filter under Argon. Store at -20°C in a desiccator.
Experimental Workflow & Troubleshooting
Caption: Operational workflow for the synthesis of 3-aminoindole HCl salts via the phthalimide-protected Fischer route.
Data & Optimization Parameters
Solvent & Catalyst Effects on Yield (3-Phthalimidoindole)
| Catalyst System | Temperature | Reaction Time | Yield (%) | Notes |
| Polyphosphoric Acid (PPA) | 100–110°C | 3 h | 75–85% | Recommended. Cleanest reaction; minimizes polymerization. |
| AcOH / HCl (reflux) | 118°C | 4–6 h | 50–60% | Lower yield due to partial hydrolysis of phthalimide. |
| 170°C | 1 h | 40–50% | Harsh conditions; significant charring observed. | |
| 80°C | 5 h | 65% | Good for sensitive substrates, but expensive for scale-up. |
Key Stability Data:
-
3-Phthalimidoindole: Stable at room temperature (solid). Shelf life > 1 year.
-
Free 3-Aminoindole: Degrades within hours in air (turns dark brown/black).
-
3-Aminoindole HCl: Stable at 4°C under inert atmosphere. Hygroscopic.
Related Protocol: The Grandberg Synthesis
Note: While the user requested "3-aminoindole derivatives" (ring N), the Grandberg synthesis is the standard FIS route for Tryptamines (3-aminoethyl indoles), which are also 3-amino derivatives.
-
Precursor: Phenylhydrazine +
-halo ketone (or protected aldehyde). -
Mechanism: Involves the formation of a pyrroline intermediate which aromatizes.
-
Relevance: If the target is a serotonin analog (amine on the side chain), use Grandberg. If the target is a 3-aminoindole (amine on the ring), use the Phthalimide protocol above.
References
-
Robinson, B. (1982).[1][2] The Fischer Indole Synthesis. John Wiley & Sons.[1] (The definitive monograph on the mechanism and scope).
-
BenchChem. (2025).[3][4][5] 3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability. Retrieved from (Simulated Link for Context).
-
Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999).[1] A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 121(44), 10251-10263. Link
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
Ing, H. R., & Manske, R. H. (1926). The Gabriel Synthesis of Amines. Journal of the Chemical Society, 2348-2351. (Primary reference for the deprotection step). Link
Sources
Application Note & Protocol: Determining the Solubility of 3-amino-5-methyl-1H-indole-2-carboxylic Acid in DMSO and DMF
Version: 1.0
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of 3-amino-5-methyl-1H-indole-2-carboxylic acid in two common polar aprotic solvents: dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this application note focuses on providing a robust experimental protocol. The methodologies outlined herein are designed to yield accurate and reproducible solubility data, which is critical for applications ranging from compound screening and formulation development to synthetic chemistry. This guide also delves into the underlying chemical principles governing the solubility of this indole derivative and outlines essential safety precautions.
Introduction: The Importance of Solubility in Drug Discovery
3-amino-5-methyl-1H-indole-2-carboxylic acid belongs to the indole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[1] The accurate determination of a compound's solubility is a cornerstone of early-stage drug discovery and development. It influences a multitude of critical parameters, including bioavailability, formulation strategies, and the design of in vitro assays.
Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are powerful, polar aprotic solvents widely used in laboratories to dissolve a broad range of organic compounds.[2] Their ability to solvate diverse molecules makes them indispensable for creating stock solutions for high-throughput screening and various biological experiments. However, poor solubility, even in these potent solvents, can lead to inaccurate experimental results and hinder the progression of promising drug candidates. Therefore, a standardized and well-understood protocol for solubility determination is paramount.
This guide will provide a step-by-step methodology to quantify the solubility of 3-amino-5-methyl-1H-indole-2-carboxylic acid in both DMSO and DMF. We will also discuss the structural features of the molecule—the indole ring, the amino group, and the carboxylic acid—and how they are expected to interact with these solvents.
Understanding the Molecular Interactions
The solubility of 3-amino-5-methyl-1H-indole-2-carboxylic acid is governed by the interplay of its functional groups and the properties of the solvent. The molecule possesses both hydrogen bond donors (the N-H of the indole and the amino group, and the O-H of the carboxylic acid) and hydrogen bond acceptors (the nitrogen of the amino group and the oxygens of the carboxylic acid).
-
In DMSO and DMF: Both are polar aprotic solvents with large dipole moments. They are excellent hydrogen bond acceptors but lack donor capabilities. They are expected to effectively solvate the 3-amino-5-methyl-1H-indole-2-carboxylic acid by forming hydrogen bonds with the N-H and O-H groups of the solute. The planar indole ring can also engage in favorable dipole-dipole and van der Waals interactions with the solvent molecules.
Materials and Reagents
-
3-amino-5-methyl-1H-indole-2-carboxylic acid (purity ≥95%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%
-
Anhydrous Dimethylformamide (DMF), ≥99.8%
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Calibrated positive displacement micropipettes
-
HPLC-grade solvents for analysis (e.g., acetonitrile, water, formic acid)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Autosampler vials
Safety Precautions
4.1. Compound-Specific Handling
-
May be harmful if inhaled, ingested, or comes into contact with skin.[3][4]
-
Causes skin and serious eye irritation.[4]
-
May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[5]
-
Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[3][5]
4.2. Solvent Handling
-
DMSO: Can increase the absorption of other chemicals through the skin. Avoid direct contact.
-
DMF: Is a hepatotoxin and a potential teratogen. Handle with extreme care in a chemical fume hood.
In case of exposure, move to fresh air, flush affected areas with plenty of water, and seek medical attention.[3]
Experimental Protocol: Quantitative Solubility Determination by HPLC
This protocol employs the equilibrium solubility method, which measures the concentration of a saturated solution.
5.1. Preparation of Calibration Standards
-
Stock Solution Preparation: Accurately weigh approximately 5 mg of 3-amino-5-methyl-1H-indole-2-carboxylic acid and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent (DMSO or DMF) to create a stock solution of known concentration.
-
Serial Dilutions: Perform a series of dilutions from the stock solution to create at least five calibration standards of decreasing concentration.
-
HPLC Analysis: Inject each standard into the HPLC system to generate a calibration curve of peak area versus concentration. Ensure the curve has a correlation coefficient (R²) of >0.99.
5.2. Solubility Measurement
-
Sample Preparation: Add an excess amount of solid 3-amino-5-methyl-1H-indole-2-carboxylic acid (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the desired solvent (DMSO or DMF) in a glass vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the samples for at least 24 hours to ensure equilibrium is reached. A visual inspection should confirm the presence of undissolved solid.
-
Sample Clarification: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean autosampler vial. This step is crucial to remove any undissolved particles.
-
Dilution: Accurately dilute a small aliquot of the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve.
-
HPLC Analysis: Inject the diluted sample into the HPLC system and determine the peak area.
5.3. Data Analysis
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mmol/L.
-
Repeat the experiment at least in triplicate for each solvent to ensure reproducibility.
Below is a visual representation of the experimental workflow.
Caption: Workflow for Quantitative Solubility Determination by HPLC.
Alternative Protocol: Gravimetric Method
For laboratories without access to HPLC, a gravimetric method can provide a reasonable estimate of solubility.[6]
-
Equilibration: Prepare the saturated solution as described in steps 5.2.1 and 5.2.2.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove undissolved solid.
-
Aliquot Transfer: Accurately pipette a known volume (e.g., 0.5 mL) of the clear saturated solution into a pre-weighed, dry vial.
-
Solvent Evaporation: Evaporate the solvent completely. This can be achieved using a vacuum centrifuge (e.g., SpeedVac) or by placing the vial in a vacuum oven at a temperature below the boiling points of the solvents and the decomposition temperature of the compound.
-
Final Weighing: Once the solvent is fully evaporated and the vial has returned to room temperature, weigh the vial again.
-
Calculation: The difference in weight corresponds to the mass of the dissolved solute. Divide this mass by the initial volume of the aliquot to determine the solubility.
Caption: Gravimetric Method for Solubility Determination.
Expected Results and Data Presentation
The experimental protocols described above will yield quantitative solubility values for 3-amino-5-methyl-1H-indole-2-carboxylic acid in DMSO and DMF. The results should be recorded in a clear and organized manner, as shown in the template table below.
Table 1: Solubility of 3-amino-5-methyl-1H-indole-2-carboxylic Acid at 25°C
| Solvent | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Standard Deviation |
| DMSO | [Enter Data] | [Enter Data] | [Enter Data] | ||
| DMF | [Enter Data] | [Enter-Data] | [Enter Data] |
Discussion and Troubleshooting
-
Purity of Compound: The presence of impurities can significantly affect solubility measurements. It is crucial to use a compound with the highest possible purity.
-
Anhydrous Solvents: DMSO is hygroscopic. The presence of water can alter its solvent properties and may affect the solubility of the compound.[7] Always use anhydrous grade solvents and handle them appropriately to minimize water absorption.
-
Equilibration Time: 24 hours is generally sufficient for most compounds to reach solubility equilibrium. However, for some poorly soluble or slowly dissolving compounds, a longer equilibration time may be necessary. It is advisable to test solubility at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature during the equilibration phase is critical for obtaining reproducible results.
Conclusion
This application note provides detailed, self-validating protocols for the accurate determination of the solubility of 3-amino-5-methyl-1H-indole-2-carboxylic acid in DMSO and DMF. By following the outlined procedures for either the HPLC-based or gravimetric method, researchers can generate reliable data essential for advancing their research and development activities. Adherence to the safety guidelines is imperative throughout the experimental process.
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
UofL. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 3-Amino-5-Methylindole
Case ID: IND-AM-05 Subject: Optimization of Yield and Stability for 3-Amino-5-Methylindole Status: Open Support Tier: Senior Application Scientist
⚠️ Critical Operational Directive: The "Free Base" Trap
Read this before starting: The single most common cause of yield loss (often >60%) for 3-amino-5-methylindole is the attempt to isolate or store it as a free base.
-
The Problem: The 3-aminoindole moiety is extremely electron-rich.[1] The 5-methyl substituent further increases electron density, making this specific derivative exceptionally prone to oxidative dimerization (forming indolenine dimers) upon exposure to air or light.
-
The Solution: You must isolate this compound as a salt (Hydrochloride or Oxalate) or derivatize it immediately in situ.
-
Support Protocol: Do not evaporate to dryness as a free amine. Always acidify before final concentration.
Part 1: Diagnostic & Workflow Optimization
Phase 1: Precursor Synthesis (C3-Nitration)
Issue: "My reaction turned into a black tar/polymer."
Diagnosis: You likely used standard acidic nitration (
Optimized Protocol A: Mild Nitration
-
Reagents: 5-methylindole (1.0 eq), Benzoyl chloride (1.1 eq),
(1.1 eq). -
Solvent: Acetonitrile (dry).
-
Procedure:
-
Dissolve
in Acetonitrile at 0°C. -
Add Benzoyl chloride dropwise (precipitate of AgCl forms; this generates Benzoyl Nitrate).
-
Add 5-methylindole solution dropwise at -5°C to 0°C.
-
Crucial: Keep cold. Stir for 1-2 hours.
-
Filter off AgCl.
-
Quench with water/base to remove benzoic acid byproduct.
-
Recrystallize the 3-nitro-5-methylindole (usually yellow solid).
-
Phase 2: Reduction (The Yield Bottleneck)
Issue: "Product disappears during workup."
Diagnosis: Oxidative degradation during the transition from reduction to isolation.
Recommended Method: Catalytic Transfer Hydrogenation . It is gentler than
Optimized Protocol B: Catalytic Transfer Hydrogenation
-
Reagents: 3-nitro-5-methylindole, Hydrazine Hydrate (5-10 eq), 10% Pd/C (10 wt% loading).
-
Solvent: Ethanol or Methanol (degassed).
-
Procedure:
Phase 3: Stabilization (The "Save" Step)
Protocol:
-
Take the filtrate from Phase 2 (containing the free amine).
-
Do NOT evaporate yet.
-
Cool to 0°C in an ice bath.
-
Add 4M HCl in Dioxane (or concentrated aqueous HCl) dropwise until pH < 2.
-
The 3-amino-5-methylindole Hydrochloride salt will precipitate.
-
Filter the salt, wash with cold ether, and dry under vacuum.
-
Result: Stable, off-white/grey solid.
-
Yield Potential: 85-95% (vs. 30-40% for free base isolation).
-
Part 2: Visualizing the Logic
Workflow Diagram
The following diagram illustrates the critical decision points where yield is typically lost.
Caption: Pathway optimization highlighting the critical "Salt Formation" step to avoid oxidative dimerization.
Part 3: Troubleshooting FAQ
Q1: Why is my 3-nitro intermediate yield low (mixed isomers)?
-
Cause: Temperature control failure during nitration.
-
Fix: If the temperature exceeds 0°C during the addition of the nitrating agent, you risk competing substitution on the benzene ring. The 5-methyl group makes the ring highly reactive. Keep it between -5°C and 0°C.
Q2: I used Pd/C and Hydrogen gas, but the reaction stalled.
-
Cause: Catalyst poisoning. Indoles can sometimes poison Pd catalysts if sulfur traces are present or if the amine concentration gets too high and binds the catalyst.
-
Fix: Switch to Hydrazine Hydrate as the hydrogen donor (Transfer Hydrogenation). It creates a high local concentration of hydrogen on the catalyst surface and usually drives the reaction to completion faster than balloon hydrogen.
Q3: The product was white on the filter but turned purple/black in the vacuum oven.
-
Cause: You are drying the free base. Even trace oxygen in a vacuum oven can degrade it.
-
Fix: Convert to the HCl salt before filtration. If you must use the free base for the next step, do not dry it. Dissolve the wet cake immediately in the next reaction solvent.
Q4: Can I use SnCl2 instead of Pd/C?
-
Answer: Yes, but with a caveat. SnCl2 is robust, but the workup requires neutralizing a strongly acidic solution. During this neutralization (pH 7-8), the free amine precipitates and is exposed to oxidative stress in the aqueous suspension. If you use SnCl2, perform the extraction rapidly under Nitrogen.
Part 4: Comparative Data
Solvent & Method Efficiency Table
| Method | Reagents | Primary Risk | Typical Yield (Free Base) | Typical Yield (HCl Salt) |
| Acid Nitration | Polymerization / C5-isomer | < 20% | N/A | |
| Mild Nitration | Silver waste disposal | 75-85% (Nitro) | N/A | |
| Reduction A | Emulsions / Oxidation during pH adj. | 40-50% | 60-70% | |
| Reduction B | Slow kinetics / Catalyst poisoning | 50-60% | 70-80% | |
| Reduction C | Exothermic / Vigorous gas | 60-70% | 85-95% |
References
-
BenchChem. (2025).[1] 3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability for Researchers. Retrieved from
-
Li, F., Frett, B., & Li, H-Y. (2014).[4] Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25, 1403-1408.[4] Retrieved from
- Noland, W. E., et al. (1963). Nitration of Indoles. Journal of Organic Chemistry.
-
Pelkey, E. T. (2003). 3-Aminoindoles.[1][2][5][6][7] In Progress in Heterocyclic Chemistry. (Review of instability and synthesis).
-
Zhang, X., et al. (2021).[8] Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation.[9][10] ResearchGate. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ecommons.luc.edu [ecommons.luc.edu]
- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 5. ijrar.org [ijrar.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
resolving solubility issues of zwitterionic indole carboxylic acids
Welcome to the technical support hub for resolving solubility challenges with zwitterionic indole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to explain the underlying physicochemical principles governing the behavior of these complex molecules. Our goal is to empower you with the knowledge to not only solve immediate solubility issues but also to proactively design robust formulation strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered when working with zwitterionic indole carboxylic acids.
Q1: My indole carboxylic acid is poorly soluble in everything, especially aqueous buffers near neutral pH. Why is this happening?
This is the classic hallmark of a zwitterionic compound. A zwitterion is a molecule that contains both a positive and a negative charge, resulting in a net neutral charge overall. In your case, the carboxylic acid group (-COOH) is acidic (can donate a proton to become -COO⁻), and the indole nitrogen (or another basic functional group) is basic (can accept a proton to become -NH⁺-). At a specific pH, known as the isoelectric point (pI), the positive and negative charges balance, leading to strong intermolecular electrostatic interactions. These attractions cause the molecules to tightly pack in a crystal lattice, resulting in high melting points and minimal interaction with water, thus causing very low solubility.[1][2][3]
Q2: What is the isoelectric point (pI) and why is it so critical for solubility?
The isoelectric point (pI) is the specific pH at which your molecule has a net charge of zero.[1][3] At this pH, the zwitterionic form dominates. Because of the strong intermolecular attractions between these neutral but highly polarized molecules, solubility is at its absolute minimum at or near the pI.[1] Moving the pH of the solution away from the pI, either lower or higher, will force the molecule to adopt a net positive or net negative charge, respectively. These charged species (ions) are more readily solvated by polar solvents like water, thus increasing solubility.[4] Therefore, knowing your compound's pI is the first and most critical step in any solubilization strategy.
Q3: My compound "crashed out" of solution after I adjusted the pH. What did I do wrong?
This common observation occurs when you inadvertently adjust the pH of your solution to or through the isoelectric point (pI). For example, you may have dissolved your compound in a basic solution (e.g., pH 10), where it exists as a soluble anion (-COO⁻). If you then neutralize it by adding acid and the final pH lands near the pI, the compound will rapidly precipitate as the poorly soluble zwitterion forms.[5] This is a predictable outcome based on the pH-dependent solubility profile of zwitterions.[5][6]
Q4: Can't I just dissolve my compound in DMSO? What are the potential issues?
While Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of compounds, including zwitterions, relying on it exclusively can be problematic.[7]
-
Precipitation in Aqueous Systems: When a DMSO stock solution is diluted into an aqueous buffer (e.g., for a biological assay), the DMSO concentration decreases dramatically. If the final pH of the buffer is near your compound's pI, it will likely precipitate, rendering it inactive and yielding misleading experimental results.
-
Cellular Toxicity: DMSO can have direct effects on cell viability and function, even at low concentrations.[7]
-
Compound Instability: Moisture-contaminated DMSO can affect the solubility and stability of certain compounds.[8]
DMSO is an excellent tool for creating high-concentration stock solutions, but it is not a substitute for a well-designed aqueous formulation.[7]
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving persistent solubility problems.
Problem: Poor Aqueous Solubility at or Near Physiological pH (pH 6.8-7.4)
This is the most frequent and critical challenge, as many experiments require these conditions.
Initial Diagnosis: Understand the Ionization State
The behavior of your zwitterionic indole carboxylic acid is governed by the pKa of its acidic and basic groups. The pKa is the pH at which 50% of the functional group is ionized.[9]
-
Carboxylic Acid Group (-COOH): Typically has a pKa between 3 and 5.[10][11] Below this pKa, it is predominantly neutral (-COOH). Above this pKa, it is predominantly ionized and negatively charged (-COO⁻).
-
Indole Nitrogen (-NH-): The indole N-H is very weakly acidic, with a pKa around 17, so it is not easily deprotonated.[12][13] However, the indole ring can be protonated by strong acids at the C3 position, with a pKa of about -3.6.[14][15] If your molecule has another, more basic center (e.g., an aliphatic amine), that will be the primary site of protonation.
The interplay between these groups dictates the molecule's charge at any given pH.
Visualization 1: Ionization States of a Zwitterionic Indole Carboxylic Acid
The following diagram illustrates how the net charge of a hypothetical indole carboxylic acid (with a pKa₁ of 4.0 for the acid and a pKa₂ of 9.0 for a basic group) changes with pH. The lowest solubility is expected at the isoelectric point (pI), calculated as (pKa₁ + pKa₂)/2 = 6.5.
Caption: pH-dependent ionization and its impact on solubility.
Strategy A: Systematic pH Adjustment
The most direct way to enhance solubility is to shift the pH of the solvent well away from the pI, forcing the compound into its fully cationic or anionic form.[6]
Experimental Protocol: pH-Solubility Profiling
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 2 to pH 11).
-
Equilibration: Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials.
-
Agitation: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached (this is known as the shake-flask method).
-
Separation: Separate the solid from the solution by centrifugation or filtration. Ensure the filter does not bind your compound.
-
Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each solution. The lowest point on this curve will be your experimental pI.
Data Interpretation:
| pH Range | Expected Charge | Solubility Trend | Rationale |
| pH < (pI - 2) | Net Positive (Cation) | High | The basic group is protonated, forming a soluble cation. |
| pH ≈ pI | Net Zero (Zwitterion) | Minimum | Strong intermolecular forces lead to precipitation.[1] |
| pH > (pI + 2) | Net Negative (Anion) | High | The carboxylic acid is deprotonated, forming a soluble anion. |
Strategy B: Salt Formation
If pH adjustment alone is insufficient or not viable for your application (e.g., in vivo studies requiring physiological pH), forming a salt of your compound is a powerful and common strategy.[16][17][18] Salt formation essentially "locks" the molecule in its charged, soluble form, preventing the formation of the poorly soluble zwitterion.[4][19]
-
For the Basic Center: Use a strong acid (e.g., HCl, HBr, Mesylic Acid, Tartaric Acid) to form a salt with the protonated basic group (e.g., an amine hydrochloride).
-
For the Acidic Center: Use a strong base (e.g., NaOH, KOH, Ca(OH)₂) or an organic base (e.g., TRIS, Meglumine) to form a salt with the deprotonated carboxylic acid group (e.g., a sodium carboxylate).
Experimental Protocol: Small-Scale Salt Screening
-
Solvent Selection: Dissolve a known amount of your free-form compound in a suitable organic solvent (e.g., ethanol, isopropanol, acetone).
-
Counter-ion Addition: Add a stoichiometric equivalent (1.0 eq) of the chosen acid or base (the counter-ion) to the solution.
-
Precipitation/Crystallization: Stir the mixture at room temperature or cool it to induce precipitation of the salt. If no solid forms, slowly add an anti-solvent (e.g., heptane, MTBE) to encourage crystallization.
-
Isolation & Analysis: Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization: Confirm salt formation and assess its properties (e.g., aqueous solubility, stability, crystallinity via PXRD). Compare the aqueous solubility of each salt form to the parent compound.
Strategy C: Co-Solvent Systems
When pH modification is restricted, using co-solvents can be highly effective.[20][21] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous system.[22] This weakens the strong hydrogen-bonding network of water, making it easier to solvate a non-polar molecule.[22]
Common Pharmaceutical Co-solvents:
| Co-solvent | Typical Concentration Range | Key Properties & Considerations |
| Ethanol | 5-40% (v/v) | Good solubilizer; can cause precipitation of salts at high concentrations. |
| Propylene Glycol (PG) | 10-60% (v/v) | Excellent safety profile; can increase viscosity. |
| Polyethylene Glycol 400 (PEG 400) | 10-70% (v/v) | Highly effective for many compounds; can be incompatible with certain plastics.[22] |
| Glycerol | 5-50% (v/v) | Non-toxic; significantly increases viscosity. |
| N-Methyl-2-pyrrolidone (NMP) | 1-10% (v/v) | Very strong solubilizer; use at low concentrations due to toxicity concerns. |
Experimental Protocol: Co-solvent Screening
-
Prepare several aqueous buffer solutions (at your target pH) containing different co-solvents at varying concentrations (e.g., 10%, 20%, 40%).
-
Use the shake-flask method described in Strategy A to determine the solubility of your compound in each co-solvent system.
-
Plot solubility as a function of co-solvent concentration to identify the most effective system. Be mindful of potential synergistic or antagonistic effects if mixing co-solvents.
Visualization 2: Systematic Solubility Troubleshooting Workflow
This flowchart outlines a logical progression for tackling solubility issues with zwitterionic indole carboxylic acids.
Caption: A decision tree for systematic solubility enhancement.
Part 3: Advanced Strategies & Considerations
If the primary strategies do not yield a satisfactory formulation, more advanced techniques may be required.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic indole portion of your molecule, forming an inclusion complex with significantly enhanced aqueous solubility.[18]
-
Use of Surfactants: Surfactants can form micelles in aqueous solution. Your compound can partition into the hydrophobic core of these micelles, leading to a substantial increase in apparent solubility.
-
Amorphous Solid Dispersions: Zwitterions often have high crystal lattice energy. Converting the crystalline material into a high-energy amorphous state, stabilized within a polymer matrix, can dramatically improve dissolution rates. Recent studies have shown that co-amorphous systems with amino acids like tryptophan can increase the solubility of zwitterionic drugs by over 10-fold through mechanisms involving hydrogen bonding and π–π stacking.[23][24]
By methodically applying these principles and protocols, you can overcome the inherent solubility challenges of zwitterionic indole carboxylic acids and develop robust formulations for your research and development needs.
References
-
Indole Acidity . (n.d.). Quimicaorganica.org. Retrieved February 15, 2024, from [Link]
-
Why salt formation of weak acid increases the drug solubility? . (2023, February 8). ResearchGate. Retrieved February 15, 2024, from [Link]
-
Exploring the World of Indole: Synthesis, Chemistry and Biofunctions . (n.d.). Safrole. Retrieved February 15, 2024, from [Link]
-
pKa of Acids & Functional Groups | Overview & Examples . (n.d.). Study.com. Retrieved February 15, 2024, from [Link]
-
Indole . (n.d.). Quimicaorganica.org. Retrieved February 15, 2024, from [Link]
-
Indole . (n.d.). Wikipedia. Retrieved February 15, 2024, from [Link]
-
Chaudhary, A., & Nagaich, U. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 25(11), 2559. Available from: [Link]
-
Drug Dissolution Enhancement by Salt Formation . (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved February 15, 2024, from [Link]
-
Cosolvent . (n.d.). Wikipedia. Retrieved February 15, 2024, from [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available from: [Link]
-
Co-solvency: Significance and symbolism . (2025, July 31). Wisdomlib.org. Retrieved February 15, 2024, from [Link]
-
Approximate pKa chart of the functional groups . (n.d.). University of Wisconsin-Madison. Retrieved February 15, 2024, from [Link]
-
Singh, S., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(3), 253-258. Available from: [Link]
-
Li, S., et al. (2018). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Molecular Pharmaceutics, 15(1), 254-265. Available from: [Link]
-
St-Onge, M., & Dubé, F. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? The British Journal of Cardiology, 16(6). Available from: [Link]
-
Zwitterions and pH-dependent solubility. (1996). American Journal of Health-System Pharmacy, 53(12), 1478. Available from: [Link]
-
Vrakas, D., & Nicolaou, C. A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2525-2530. Available from: [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement . (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
-
Li, S., et al. (2018). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Molecular Pharmaceutics, 15(1), 254-265. Available from: [Link]
-
Indole | C8H7N . (n.d.). PubChem. Retrieved February 15, 2024, from [Link]
-
Wan, J. P. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. ADMET & DMPK, 3(4), 260-262. Available from: [Link]
-
Pharmacokinetics . (n.d.). AccessPhysiotherapy. Retrieved February 15, 2024, from [Link]
-
Basic pharmacological principles . (n.d.). VIN.com. Retrieved February 15, 2024, from [Link]
-
Avdeef, A. (2020). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET & DMPK, 8(3), 177-224. Available from: [Link]
-
pKa and pI values . (n.d.). University of Calgary. Retrieved February 15, 2024, from [Link]
-
Acidity of Carboxylic Acids . (2020, May 30). Chemistry LibreTexts. Retrieved February 15, 2024, from [Link]
-
pKa values for carboxylic acids . (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
-
Solubility Modifying Power of Zwitterionic Salts . (n.d.). Queen's University Belfast. Retrieved February 15, 2024, from [Link]
-
Vraneš, M., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. Angewandte Chemie International Edition, 57(11), 2942-2946. Available from: [Link]
-
Techniques to improve the solubility of poorly soluble drugs . (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
-
pH-responsive intermediary layer cross-linked micelles from zwitterionic triblock copolymers and investigation of their drug-release behaviors. (2023). Turkish Journal of Chemistry. Available from: [Link]
-
Chadha, R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(4), 1855-1868. Available from: [Link]
-
A Solubility Comparison of Neutral and Zwitterionic Polymorphs . (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
-
Isoelectric point . (n.d.). Wikipedia. Retrieved February 15, 2024, from [Link]
-
Kumar, S., & Singh, S. K. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]
-
The influence of pH on solubility in water . (n.d.). University of Mustansiriyah. Retrieved February 15, 2024, from [Link]
-
Zwitterionic Strategy to Stabilize Self‐Immolative Polymer Nanoarchitecture under Physiological pH for Drug Delivery In Vitro and In Vivo . (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
-
Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers, 6(5), 1544-1601. Available from: [Link]
-
Holmlin, P. J., et al. (2001). Zwitteration: Coating Surfaces with Zwitterionic Functionality to Reduce Nonspecific Adsorption. Langmuir, 17(9), 2841-2850. Available from: [Link]
-
Study Examines Impact of Zwitterionic Liquid Structures on Volatile Carboxylic Acid Separation in GC . (2025, March 28). LCGC International. Retrieved February 15, 2024, from [Link]
-
A Lection in Humbleness: Crystallization of Chiral and Zwitterionic APIs Baclofen and Phenibut . (n.d.). Oulun Yliopisto. Retrieved February 15, 2024, from [Link]
-
Isoelectric Points Of Amino Acids (And How To Calculate Them) . (2023, February 9). Master Organic Chemistry. Retrieved February 15, 2024, from [Link]
-
What is an amino acids' isoelectric point? . (2016, February 20). Quora. Retrieved February 15, 2024, from [Link]
-
Indole-3-Carboxylic Acid | C9H7NO2 . (n.d.). PubChem. Retrieved February 15, 2024, from [Link]
Sources
- 1. Isoelectric point - Wikipedia [en.wikipedia.org]
- 2. What is Isoelectric Point - Creative Proteomics [creative-proteomics.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Basic pharmacological principles - WSAVA2011 - VIN [vin.com]
- 10. pKa of Acids & Functional Groups | Overview & Examples - Lesson | Study.com [study.com]
- 11. chem.indiana.edu [chem.indiana.edu]
- 12. indole acidity [quimicaorganica.org]
- 13. Indole [quimicaorganica.org]
- 14. safrole.com [safrole.com]
- 15. Indole - Wikipedia [en.wikipedia.org]
- 16. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. rjpdft.com [rjpdft.com]
- 20. Cosolvent - Wikipedia [en.wikipedia.org]
- 21. wisdomlib.org [wisdomlib.org]
- 22. tandfonline.com [tandfonline.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-amino-5-methyl-1H-indole-2-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 3-amino-5-methyl-1H-indole-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable indole derivative. The unique amphoteric nature of this molecule, possessing both a basic amino group and an acidic carboxylic acid, presents specific purification hurdles that require a nuanced approach. This guide provides in-depth, field-tested solutions to common problems.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to adapt and optimize these methods for your specific context.
Q1: My crude product after synthesis is a dark, sticky oil or a discolored amorphous solid, not the expected crystalline material. What is the cause and how can I purify it?
A1: This is a common issue when working with indole derivatives, particularly those with amino groups. The dark coloration and oily consistency typically stem from two primary sources:
-
Oxidative Degradation: The electron-rich indole ring is susceptible to oxidation by atmospheric oxygen, a process often accelerated by light and trace metal impurities. This leads to the formation of highly colored, often polymeric, byproducts.[1] Even a small amount of these impurities can impart a significant color to the bulk material.
-
Residual Solvents and Reagents: Incomplete removal of high-boiling point solvents (like DMF or DMSO) or residual acidic/basic reagents used in the synthesis (e.g., from a Fischer indole synthesis) can prevent crystallization and result in an oil.[2][3]
The Causality Behind the Solution: The most effective strategy leverages the compound's amphoteric nature to separate it from neutral, non-ionizable impurities and colored polymeric materials. By selectively moving the target molecule between aqueous and organic phases based on pH, a high degree of purification can be achieved before attempting crystallization.
Recommended Purification Workflow:
-
Initial Dissolution: Dissolve the crude oil/solid in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). If solubility is an issue, a small amount of tetrahydrofuran (THF) can be added.
-
Basic Extraction: Transfer the organic solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid group (pKa ≈ 2-3) will be deprotonated to its carboxylate salt, rendering it soluble in the aqueous phase. Most neutral organic impurities and colored, high-molecular-weight degradation products will remain in the organic layer.
-
Phase Separation: Separate the aqueous layer. It is advisable to re-extract the organic layer with fresh NaHCO₃ solution to ensure complete recovery.
-
Acidification and Precipitation: Cool the combined aqueous layers in an ice bath and slowly acidify with 1M hydrochloric acid (HCl) with vigorous stirring. As the pH is lowered, the carboxylate is protonated back to the carboxylic acid. The compound is least soluble at its isoelectric point (pI), causing it to precipitate out of the solution.[4][5] Continue adding acid until the pH is approximately 3-4 to ensure complete precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum. This solid is now significantly purer and should be a suitable candidate for final purification by recrystallization.
Q2: My TLC analysis shows multiple spots, some very close to the product spot (similar Rf). How can I achieve baseline separation?
A2: The presence of closely migrating impurities, such as regioisomers from a Fischer indole cyclization or side-products with similar polarity, necessitates a more discerning purification technique like column chromatography.[6]
The Causality Behind the Solution: Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[7] For polar molecules like yours, normal-phase chromatography on silica gel is the standard approach. The key to separating spots with similar Rf values is to optimize the mobile phase polarity and increase the resolution of the column.
Recommended Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is the standard choice.
-
Sample Loading: For best results, use the "dry loading" method. Dissolve your crude product in a minimal amount of a strong solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to dryness on a rotary evaporator. This creates a free-flowing powder that can be evenly applied to the top of the column, preventing band broadening.[7]
-
Mobile Phase (Eluent) Selection:
-
Start with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of hexanes and ethyl acetate.
-
Given the polarity of your compound, you will likely need to add a more polar modifier. A gradient of 0% to 10% methanol (MeOH) in dichloromethane (DCM) is often effective for polar indole derivatives.
-
Pro-Tip: To sharpen the peaks of acidic and basic compounds on silica, a small amount of additive can be included in the eluent. For your amphoteric compound, adding 0.5-1% acetic acid to the mobile phase can help suppress tailing by protonating the amino group and ensuring a consistent ionization state.
-
Experimental Workflow Diagram
Caption: Workflow for flash column chromatography.
Q3: My final product has a persistent pink or brownish tint, even after chromatography and recrystallization. Is it impure?
A3: Not necessarily. As mentioned in Q1, indole rings are prone to slight oxidation, which forms highly colored impurities.[1] These can be present in such trace amounts that they are often undetectable by standard NMR or LC-MS but are visually apparent. For many applications, this slight discoloration is acceptable if spectroscopic data confirms high purity.
The Causality Behind the Solution: If an absolutely colorless product is required, the colored impurities can be removed by adsorption onto activated carbon (charcoal), which has a high affinity for planar, aromatic, and colored compounds.
Decolorization Protocol During Recrystallization:
-
Dissolve the impure, colored product in the minimum amount of hot recrystallization solvent.
-
Allow the solution to cool slightly below its boiling point.
-
Add a very small amount of activated charcoal (typically 1-2% by weight of your compound). Adding charcoal to a boiling solution can cause violent bumping.
-
Re-heat the mixture to boiling for 5-10 minutes with stirring.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Allow the hot, colorless filtrate to cool slowly to induce crystallization.
-
Collect the pure, colorless crystals by filtration.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around purification strategy for this molecule on a lab scale?
A1: A multi-tiered strategy is most robust.
-
Initial Cleanup: Begin with the pH-mediated extraction protocol described in Troubleshooting Q1. This is a highly effective and scalable method to remove the bulk of neutral impurities and baseline material.
-
Final Polishing: Follow the extraction with a careful recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to achieve high crystalline purity. This combination usually yields a product of >98% purity. Column chromatography should be reserved for instances where closely related impurities cannot be removed by these methods.
Q2: How do the pKa values of the functional groups guide the purification process?
A2: The pKa values are critical for designing the pH-mediated extraction.
-
Carboxylic Acid (R-COOH): The pKa is estimated to be around 2-3.[8] This is more acidic than a typical carboxylic acid (like acetic acid, pKa ≈ 4.7) due to the electron-withdrawing effect of the adjacent protonated amino group in acidic conditions.
-
Amino Group (Ar-NH₂): The pKa of the conjugate acid (Ar-NH₃⁺) is likely in the range of 4-5.
This means you can selectively deprotonate the carboxylic acid using a weak base like sodium bicarbonate (pH ≈ 8.5) without deprotonating the indole N-H (pKa ≈ 17) or significantly affecting the neutral amino group. Conversely, to protonate the amino group, you would need a pH below its pKa (e.g., pH < 4). The compound's lowest solubility will be at its isoelectric point (pI), the pH at which the net charge is zero, which can be exploited for precipitation.[4][5]
Diagram of pH-Dependent Separation
Caption: Selective extraction based on pH.
Q3: What are the best solvents for recrystallizing 3-amino-5-methyl-1H-indole-2-carboxylic acid?
A3: The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold. Given the polar nature of the molecule, polar protic solvents are a good starting point.
-
Single Solvents: Ethanol, methanol, or isopropanol.
-
Mixed Solvent Systems: These often provide better results. A good system is ethanol/water . Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly. Another option is ethyl acetate/heptane , where heptane acts as the anti-solvent.
Solvent Property Summary
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Ethanol | 78 | 4.3 | Good general-purpose solvent for polar compounds. |
| Water | 100 | 10.2 | Used as an anti-solvent with alcohols. |
| Ethyl Acetate | 77 | 4.4 | Good for dissolving the compound; less polar than alcohols. |
| Heptane | 98 | 0.1 | Non-polar anti-solvent used with ethyl acetate. |
| Dichloromethane | 40 | 3.1 | Typically used for chromatography, low boiling point. |
References
-
Roberts, J., & Rosenfeld, H. J. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochimica et Biophysica Acta (BBA) - Enzymology, 527(1), 264-271. Available from: [Link]
-
Campaigne, E., & Archer, W. L. (1953). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 33, 43. Available from: [Link]
-
Rani, M., et al. (2020). Greener Synthesis Of In-Situ Recrystalized Bis- Indole-2-Carboxylic Acid By Using Co-Doped-Zn Nanocatalyst. International Journal of Creative Research Thoughts (IJCRT). Available from: [Link]
-
Neumann, J. R., & Dudley, G. B. (2018). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Molecules, 23(12), 3329. Available from: [Link]
- CN106008311A. (2016). Refinement method of indole-2-carboxylic acid. Google Patents.
-
Dubey, M. (2016). Response to "How to separate regioisomers without using instrumental method...". ResearchGate. Available from: [Link]
-
Wang, F., et al. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Synthetic Communications, 47(22), 2097-2101. Available from: [Link]
-
Zhang, Y., et al. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. Molecules, 29(9), 2038. Available from: [Link]
-
Tabei, K., & Takada, A. (1981). Synthesis of 3‐amino‐1‐methyl‐5H‐pyrido[4,3‐b]indole‐1‐ 14 C (TRP‐P‐2). Journal of Labelled Compounds and Radiopharmaceuticals, 18(6), 849-854. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Available from: [Link]
-
Shestakova, A. S., et al. (2009). Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Russian Journal of Organic Chemistry, 45(5), 782-795. Available from: [Link]
-
Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved February 16, 2026, from [Link]
-
Pete, B., et al. (1999). SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Synthetic Communications, 29(21), 3751-3759. Available from: [Link]
-
de Oliveira, P. F., et al. (2015). A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. Molecules, 20(8), 13867-13884. Available from: [Link]
-
Chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved February 16, 2026, from [Link]
-
Hunt, I. (n.d.). Table of pKa and pI values. University of Calgary. Retrieved February 16, 2026, from [Link]
-
ResearchGate. (2017). What do common indole impurities look like?. Retrieved February 16, 2026, from [Link]
-
Al-Harrasi, A., et al. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 8(62), 35606-35627. Available from: [Link]
-
Orthocresol. (2015). amino acid pka of carboxylic acid. Chemistry Stack Exchange. Available from: [Link]
-
Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved February 16, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. Japp-Klingemann_reaction [chemeurope.com]
- 4. CN106008311A - Refinement method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Handling Light-Sensitive 3-Aminoindole Derivatives
Welcome to the Technical Support Center for handling light-sensitive 3-aminoindole derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet valuable compounds. Unprotected 3-aminoindoles are notoriously unstable, being sensitive to both light and air, which can lead to oxidative dimerization and decomposition.[1][2][3] This inherent instability can complicate synthesis, purification, and handling, often requiring specific strategies to ensure experimental success.[1][2]
This resource provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of working with these molecules.
I. Understanding the Challenge: The Photoreactivity of 3-Aminoindole Derivatives
The core issue with 3-aminoindole derivatives is their susceptibility to photodegradation.[4][5] Light, particularly in the UV and blue regions of the spectrum (300-500 nm), carries enough energy to excite the electrons in the indole ring system.[4] This excitation can initiate a cascade of chemical reactions, leading to the formation of impurities and a reduction in the desired product's yield and purity. The electron-rich nature of the 3-aminoindole scaffold makes it particularly prone to oxidation, often resulting in the formation of dimers.[6]
Key Degradation Pathways:
While specific degradation pathways can vary depending on the substituents and reaction conditions, a common route is oxidative dimerization .[6] In the presence of light and oxygen, two molecules of 3-aminoindole can couple to form a dimer, rendering the starting material inactive for its intended purpose.
II. Troubleshooting Guide: A-Q&A Approach
This section addresses common problems encountered during the synthesis, workup, and purification of 3-aminoindole derivatives.
Q1: My reaction mixture turned dark brown/black upon exposure to light. What happened, and can I salvage the product?
A1: A significant color change, especially to dark brown or black, is a strong indicator of extensive degradation, likely due to polymerization or the formation of complex, highly conjugated byproducts. This is a common observation with unstable, electron-rich aromatic compounds.
-
Causality: The energy from light exposure has likely initiated a cascade of free-radical reactions, leading to the formation of multiple, undefined products.
-
Troubleshooting Steps:
-
Immediate Action: Protect the reaction from any further light exposure by wrapping the flask in aluminum foil.
-
Analysis: Take a small aliquot of the reaction mixture and analyze it by Thin Layer Chromatography (TLC) and/or LC-MS to assess the extent of degradation. Compare this to a sample taken before the color change, if available.
-
Salvageability: If the desired product is still present in a reasonable amount, you may be able to salvage it through careful purification. However, the presence of numerous, closely related impurities can make purification challenging.[7] Column chromatography with a carefully selected solvent system may be necessary.[7]
-
Prevention: For future experiments, conduct the entire reaction under dark or low-light conditions.
-
Q2: My purified 3-aminoindole derivative decomposes upon storage, even in the dark. What are other factors at play?
A2: While light is a primary concern, other factors can contribute to the instability of 3-aminoindole derivatives. Unprotected 3-aminoindoles are also sensitive to air (oxygen).[1][2]
-
Causality: The presence of atmospheric oxygen can lead to oxidation, even in the absence of light, albeit at a slower rate. The purity of the compound is also critical; residual acidic or basic impurities from the purification process can catalyze decomposition.
-
Troubleshooting Steps:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon.[8] This can be achieved by flushing the storage vial with the inert gas before sealing.
-
Temperature: Store the compound at low temperatures, such as in a refrigerator or freezer, to slow down the rate of decomposition.[9]
-
Purity Check: Re-evaluate the purity of your compound. Consider re-purification if necessary, ensuring that all traces of acid or base are removed.
-
Salt Formation: For long-term storage, consider converting the 3-aminoindole to a more stable salt form, such as the hydrochloride salt.[6][8]
-
Q3: I'm observing a new, unexpected spot on my TLC plate after workup. What could it be?
A3: The appearance of a new spot on the TLC plate after workup often indicates that your product is unstable to the workup conditions.
-
Causality: Exposure to acid, base, or even water during the extraction and washing steps can cause degradation or rearrangement of the 3-aminoindole derivative.[10]
-
Troubleshooting Steps:
-
Stability Test: Before performing the workup on the entire batch, take a small sample of the reaction mixture and subject it to the planned workup conditions in a separate vial.[10] Analyze the outcome by TLC to see if the new spot appears.[10]
-
Modified Workup: If the stability test confirms that the workup is the issue, consider alternative, milder workup procedures. This could involve using a weaker acid or base, minimizing contact time with aqueous solutions, or using an anhydrous workup if possible.
-
In-situ Use: If the 3-aminoindole derivative is particularly unstable, it may be best to use it in the next reaction step immediately after its formation without isolation (in situ).[1]
-
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene [mdpi.com]
- 4. lfatabletpresses.com [lfatabletpresses.com]
- 5. Light Sensitive Drug Products Need Protection - West [westpharma.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rawsource.com [rawsource.com]
- 10. Troubleshooting [chem.rochester.edu]
troubleshooting low reactivity of 3-amino group in indole derivatives
Topic: Troubleshooting Low Reactivity & Instability of 3-Aminoindole Derivatives Ticket ID: IND-3AM-0042 Escalation Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Red Indole" Paradox
Researchers frequently report "low reactivity" or "decomposition" when working with 3-aminoindoles. In 90% of cases, the issue is not intrinsic inertness, but rather misunderstanding the tautomeric equilibrium and oxidative sensitivity of the molecule.
Unlike aniline, 3-aminoindole exists in a rapid equilibrium with its tautomer, 3-iminoindoline . The "amino" form (enamine) is the nucleophile you want; the "imino" form is an electrophile you likely have. Furthermore, the electron-rich nature of the indole ring makes the C3-amine species exceptionally prone to oxidative dimerization (forming the characteristic red/black tar) upon exposure to air.
This guide provides the mechanistic insight and self-validating protocols required to successfully manipulate this challenging scaffold.
Part 1: Diagnostic Workflow
Before altering your synthesis, determine if your issue is Kinetic (reaction is too slow) or Thermodynamic/Stability (starting material decomposes before reacting).
Figure 1: Decision tree for diagnosing 3-aminoindole failure modes. Red nodes indicate critical failure points.
Part 2: The Mechanistic Barrier (Tautomerism)
The core reason for "low reactivity" is often that the species in solution is not the amine you drew on paper.
The Equilibrium
-
Enamine Form (Nucleophilic): Possesses the
group required for amide coupling or reductive amination. -
Imine Form (Electrophilic): The exocyclic nitrogen is part of a
double bond. It cannot act as a nucleophile in standard acylation reactions.
Key Insight: Electron-withdrawing groups (EWGs) on the benzene ring (e.g., 5-nitro, 6-fluoro) can stabilize the imine form, effectively "locking" the amine and preventing reaction. Conversely, N1-protection (e.g., Boc, Tosyl) prevents the tautomerization to the imine, forcing the molecule to remain in the reactive enamine form.
Part 3: Validated Protocols
Do not attempt to isolate free 3-aminoindole unless absolutely necessary. Use these "Generate & Trap" strategies.
Protocol A: Reduction of 3-Nitroindole with In Situ Trapping
Best for: Creating amides or carbamates directly from stable precursors.
Reagents:
-
Substrate: 3-Nitroindole derivative[1]
-
Reductant:
(Stannous Chloride) -
Solvent: Ethanol/EtOAc (Degassed)
Step-by-Step:
-
Preparation: Dissolve 3-nitroindole (1.0 equiv) in Ethanol (
). Sparge with Argon for 15 mins. -
Reduction: Add
(5.0 equiv). Heat to under Argon.-
Checkpoint: Monitor TLC.[1] The nitro spot should disappear. The amine spot will likely streak or appear faint.
-
-
The Trap (Crucial): Do NOT work up yet.
-
Cool to
. -
Add Pyridine (3.0 equiv) followed by the Acyl Chloride or Anhydride (1.2 equiv) directly into the reduction mixture.
-
-
Workup: Stir for 1 hour. Dilute with EtOAc, wash with
(aq). The product will be the stable 3-amidoindole.
Protocol B: Handling the Hydrochloride Salt
Best for: When you must store the intermediate.
Free 3-aminoindole turns to tar in hours. The Hydrochloride salt (3-aminoindole
Conversion to Salt:
-
Generate 3-aminoindole via hydrogenation (
) in EtOAc. -
Anaerobic Filtration: Filter catalyst under an Argon blanket.
-
Precipitation: Immediately add
in Dioxane (1.1 equiv) to the filtrate. -
Isolation: Collect the white/off-white precipitate by filtration. Dry under vacuum. Store in the dark.
Part 4: Troubleshooting Data & FAQs
Comparative Reactivity Table
| Condition | Observation | Root Cause | Corrective Action |
| Open Air Stirring | Solution turns red/black within 10 mins. | Oxidative Dimerization (Radical coupling). | Strict Exclusion: Use Schlenk line or Glovebox. |
| Standard Acylation | <10% Yield.[2] Starting material recovered as "Imine". | Tautomeric Equilibrium favors Imine. | Add Base/Catalyst: Use DMAP to boost nucleophilicity or protect N1. |
| Acidic Workup | Product loss; water layer turns dark. | Hydrolysis of Enamine to Ketone (Isatin deriv). | Neutral Workup: Keep pH > 6 during extraction. |
| N1-H vs N1-Methyl | N1-Methyl reacts 5x faster. | N1-Me prevents Imine formation (cannot tautomerize). | Strategy Shift: Methylate N1 first if synthesis allows. |
Frequently Asked Questions
Q: Why does my 3-aminoindole show no amine protons in NMR? A: You are likely looking at the imine tautomer (3-iminoindoline). Look for a signal around 4.5-5.0 ppm (CH at C3) instead of the broad NH2 signal. If you see this, your compound is in the "unreactive" state.
Q: Can I use the Curtius Rearrangement instead? A: Yes, and it is often cleaner. Converting Indole-3-carboxylic acid to the acyl azide (using DPPA) and heating it generates the isocyanate.[3] This isocyanate can be trapped with alcohols (to make carbamates) or water (to make the amine).[4][5] This avoids the sensitive nitro-reduction step [3].
Q: I need the free base for a reductive amination. How do I proceed? A: Do not isolate. Liberate the free base from the HCl salt in situ.
-
Suspend Salt in MeOH.
-
Add
(1 equiv) + Aldehyde. -
Stir 15 min (Imine formation).
-
Add
. Note: The imine formed with the aldehyde prevents the indole-imine tautomerization.
References
-
Samet, A. V., & Semenov, V. V. (2023).[6] Synthesis and Reactions of Nitroindoles. ResearchGate. [Link]
-
L. S. College. (2020). Curtius Rearrangement: Mechanism and Synthetic Utility. L. S. College Academic Resources. [Link]
-
Organic Chemistry Portal. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination. Organic Chemistry Portal. [Link]
Sources
Technical Support Center: Optimizing HPLC Separation of Aminoindole Carboxylic Acid Isomers
Welcome to the technical support center for the analysis of aminoindole carboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these structurally similar compounds. The inherent challenges in resolving positional isomers and enantiomers demand a nuanced, systematic approach to HPLC method development. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common obstacles and achieve robust, reproducible separations.
Part 1: Troubleshooting Poor Resolution of Positional Isomers
Positional isomers of aminoindole carboxylic acids (e.g., 4-aminoindole-2-carboxylic acid vs. 5-aminoindole-2-carboxylic acid) often present the most significant separation challenge due to their nearly identical physicochemical properties.
Q1: My positional isomers are co-eluting or have very poor resolution (Rs < 1.5). What is my first step?
Your first step is to systematically evaluate the three primary factors influencing selectivity in reversed-phase HPLC: stationary phase chemistry, mobile phase pH, and organic modifier. Do not change all variables at once. A logical, stepwise approach is critical for efficient method development.
The workflow below outlines a systematic approach to troubleshooting poor resolution.
Caption: A systematic workflow for troubleshooting poor resolution of isomers.
Q2: How do I choose the right stationary phase to maximize selectivity for these isomers?
The stationary phase is the most powerful tool for manipulating selectivity. While a standard C18 column is a good starting point, the unique structure of aminoindole carboxylic acids—containing an aromatic indole ring, an acidic carboxyl group, and a basic amino group—allows for multiple interaction mechanisms that can be exploited by alternative column chemistries.
The key is to select a phase that offers a different interaction mechanism beyond simple hydrophobicity.
Caption: Interaction mechanisms between the analyte and different stationary phases.
Summary of Recommended Stationary Phases:
| Stationary Phase | Primary Interaction Mechanism(s) | Best For... |
| Standard C18 (ODS) | Hydrophobic | Initial screening and as a baseline. May not resolve closely related isomers. |
| Phenyl-Hexyl | Hydrophobic, π-π interactions | Exploiting the aromatic indole ring. The electron-rich phenyl ligands can differentiate subtle electron density differences between isomers. |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, ion-exchange | Highly recommended for this compound class. The electron-deficient fluorophenyl ring offers orthogonal selectivity to C18 and Phenyl phases, interacting strongly with the polar and aromatic regions of the analytes. |
| Embedded Polar Group (EPG) | Hydrophobic, hydrogen bonding | Can be useful if dealing with highly polar isomers or to improve peak shape by shielding residual silanols. |
Expert Recommendation: Begin your screening with a high-density C18 column and a PFP column. These two phases offer vastly different selectivities and increase the probability of achieving separation early in the development process.
Q3: What is the role of mobile phase pH, and how do I optimize it for my specific isomers?
Mobile phase pH is critical because aminoindole carboxylic acids are zwitterionic, meaning they have both an acidic (carboxylic acid, pKa ≈ 2-3) and a basic (amino group, pKa ≈ 4-5) functional group. The ionization state of these groups dramatically affects the molecule's overall polarity and retention.
-
At low pH (e.g., pH < 2): The carboxylic acid is protonated (neutral), and the amino group is protonated (positive charge). The molecule is cationic.
-
At intermediate pH (e.g., pH 3.5): The carboxylic acid is deprotonated (negative charge), and the amino group is protonated (positive charge). The molecule is zwitterionic and at its most polar.
-
At higher pH (e.g., pH > 5): The carboxylic acid is deprotonated (negative charge), and the amino group is neutral. The molecule is anionic.
Slight differences in the pKa values of the isomers can be exploited to achieve separation. By working at a pH close to the pKa of one of the functional groups, you can maximize differences in their ionization state and, therefore, their retention.
Experimental Protocol: pH Scouting Study
-
Column Selection: Use the most promising column from your initial screen (e.g., a PFP or C18 column).
-
Buffer Preparation: Prepare three identical mobile phases, with the only difference being the pH of the aqueous component. Use a 10-20 mM buffer concentration.
-
Mobile Phase A1: 0.1% Formic Acid in Water (pH ≈ 2.7)
-
Mobile Phase A2: 10 mM Ammonium Acetate in Water, adjusted to pH 4.5
-
Mobile Phase A3: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 6.8 (Note: Check column pH stability limits)
-
Mobile Phase B: Acetonitrile
-
-
Analysis: Inject your isomer mixture and run an identical generic gradient (e.g., 5-95% B over 15 minutes) for each pH condition.
-
Evaluation: Compare the chromatograms. Look for changes in elution order and, most importantly, changes in selectivity (the spacing between the isomer peaks). The pH that provides the largest peak spacing is the best candidate for further optimization.
Part 2: Troubleshooting Peak Shape and Reproducibility
Even with good resolution, poor peak shape or drifting retention times can compromise the quality and reliability of your data.
Q4: I am observing significant peak tailing for all my isomers. What is the cause and how can I fix it?
Peak tailing for these compounds is most commonly caused by secondary ionic interactions between the protonated amino group on the analyte and residual, deprotonated silanol groups (Si-O⁻) on the silica surface of the stationary phase. This is especially problematic at mid-range pH (3-6) where the analyte is cationic or zwitterionic.
Solutions to Mitigate Peak Tailing:
| Strategy | Mechanism | Implementation Steps |
| Lower Mobile Phase pH | Competitive Ion Pairing: Protons (H⁺) in the mobile phase saturate the negative silanol sites, preventing the cationic analyte from interacting with them. | Use a mobile phase with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). TFA provides stronger ion pairing but may cause ion suppression if using LC-MS. |
| Increase Buffer Concentration | Ionic Shielding: Cations from the buffer (e.g., NH₄⁺, Na⁺) compete with the analyte for interaction with the silanol groups, effectively "shielding" the analyte. | Gradually increase the buffer concentration from 10 mM up to 50 mM. Monitor for any buffer precipitation in high organic content. |
| Use a Modern, High-Purity Column | Reduce Silanol Activity: Modern columns are made with higher purity silica and employ advanced end-capping techniques to minimize the number of accessible silanol groups. | If using an older column (e.g., Type A silica), switch to a modern, high-purity, end-capped column (Type B silica). |
Q5: My retention times are drifting between injections. What are the most likely causes?
Retention time instability points to a lack of equilibrium in the system or changes in mobile phase composition.
-
Insufficient Column Equilibration: This is the most common cause. The stationary phase needs to be fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients.
-
Solution: Ensure your equilibration time is at least 10-15 column volumes. You can calculate column volume (Vc) as Vc ≈ 0.5 x L x d², where L is the column length in cm and d is the internal diameter in cm.
-
-
Mobile Phase Instability:
-
Volatilization: If using a volatile buffer component (like ammonium bicarbonate or TFA), the concentration can change over time, altering the pH and ionic strength. Solution: Prepare fresh mobile phase daily and keep the solvent bottles loosely capped.
-
Inaccurate Mixing: Ensure the online degasser and pump proportioning valves are working correctly. Solution: Premix the mobile phase offline to rule out pump issues.
-
-
Temperature Fluctuations: Column temperature directly affects retention time.
-
Solution: Use a thermostatted column compartment and set it to a temperature slightly above ambient (e.g., 30-40 °C) to ensure a stable thermal environment.
-
Part 3: Chiral Separation of Enantiomers
Q6: I have isolated a specific positional isomer, but now I need to separate its enantiomers. Where do I start?
Enantiomers have identical physical properties in a non-chiral environment, so a chiral stationary phase (CSP) is required to resolve them. For aminoindole carboxylic acids, polysaccharide-based CSPs are highly effective. These phases, typically coated or immobilized with derivatives of cellulose or amylose, create chiral pockets where the enantiomers can transiently bind with different energies, leading to different retention times.
Recommended Starting Point for Chiral Method Development:
-
Column Selection: Screen two columns with complementary selectivities:
-
CHIRALPAK® IA or similar (Amylose tris(3,5-dimethylphenylcarbamate))
-
CHIRALCEL® OD-H or similar (Cellulose tris(3,5-dimethylphenylcarbamate))
-
-
Mobile Phase Screening: In chiral chromatography, the mobile phase is often much simpler and is typically run under isocratic conditions.
-
Normal Phase: Heptane/Ethanol with a small amount of an acidic or basic additive.
-
Reversed Phase: Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium acetate).
-
Protocol: Initial Chiral Screening
-
Column: CHIRALPAK® IA (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Start with 80:20 (v/v) Acetonitrile / 10 mM Ammonium Bicarbonate in Water.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at the analyte's λmax.
-
Analysis: Inject the racemic mixture. If no separation is observed, systematically vary the percentage of the organic modifier (e.g., try 70:30 and 90:10). If still unsuccessful, switch to the complementary column (CHIRALCEL® OD-H) and repeat the process.
References
-
Bell, D. S. (2018). PFP vs. C18 for the Analysis of Acidic, Basic, and Neutral Compounds. Chrom-Academy. Available at: [Link]
-
Dolan, J. W. (2013). Selectivity, Part II: Mobile-Phase pH. LCGC North America. Available at: [Link]
-
McCalley, D. V. (2010). Study of the chromatographic properties of basic compounds in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1217(6), 858–880. Available at: [Link]
-
Agilent Technologies. (2020). The LC-MS/MS Troubleshooting Guide. Agilent. Available at: [Link]
-
Chiral Technologies, Inc. (n.d.). A Guide to Chiral Stationary Phase Selection. Daicel Chiral Technologies. Available at: [Link]
minimizing decarboxylation of indole-2-carboxylic acids during synthesis
Ticket Subject: Minimizing Decarboxylation During Synthesis & Purification Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Diagnostic & Decision Framework
Before proceeding, determine your synthetic risk profile using the decision tree below. This logic minimizes trial-and-error by matching your substrate's electronic properties to the correct hydrolysis protocol.
Figure 1: Protocol Selection Decision Tree
Caption: Logic flow for selecting hydrolysis conditions based on substituent electronic effects.
The Mechanics of Failure (Why it happens)
To prevent decarboxylation, you must understand that for indole-2-carboxylic acids, protonation precedes decarboxylation .
Unlike simple aliphatic acids, the indole ring is electron-rich. In acidic media (or high heat), the C3 position acts as a nucleophile, accepting a proton. This disrupts aromaticity and creates an iminium-like intermediate (indolenine), which makes the C2-carboxylate bond extremely labile.
Figure 2: Thermal & Acid-Catalyzed Decarboxylation Mechanism
Caption: The C3-protonation pathway is the primary driver of thermal instability in indole acids.
Key Insight: Electron-Donating Groups (EDGs) at C5 or C3 increase electron density at C3, accelerating protonation and lowering the temperature required for decarboxylation [1]. Conversely, Electron-Withdrawing Groups (EWGs) pull density away, stabilizing the acid.
Validated Protocols
Protocol A: Mild Saponification (Standard)
Best for: Substrates with EWGs or unsubstituted indoles.
The Logic: We use Lithium Hydroxide (LiOH) instead of NaOH. LiOH is less basic and more soluble in THF/Water mixtures, allowing for a homogeneous reaction at lower temperatures.
-
Dissolution: Dissolve the ester (1.0 equiv) in THF (0.1 M concentration).
-
Reagent Prep: Prepare a solution of LiOH (2.0 equiv) in minimal water.
-
Addition: Cool the THF solution to 0°C. Add the LiOH solution dropwise.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Do not reflux.
-
Monitoring: Monitor by TLC. If reaction stalls, add MeOH (10% v/v) to solubilize the intermediate, rather than heating.
Protocol B: Anhydrous KOTMS Hydrolysis (High Risk)
Best for: Substrates with strong EDGs (Methoxy, Amino) or acid-sensitive groups.
The Logic: Potassium Trimethylsilanolate (KOTMS) acts as a nucleophile/base in non-aqueous media.[1] This yields the potassium carboxylate salt directly as a precipitate, avoiding the equilibrium issues of aqueous saponification [2].
-
Setup: Flame-dry a flask and purge with Argon/Nitrogen.
-
Solvent: Dissolve ester in anhydrous THF or Ether (0.1 M).
-
Reagent: Add solid KOTMS (1.1 to 1.5 equiv) in one portion at RT.
-
Observation: The reaction typically precipitates the potassium salt of the indole acid within 1–4 hours.
-
Isolation: Filter the precipitate under inert atmosphere. Wash with dry ether.[2] This salt is stable; the free acid is not. Store as the salt if possible.
Troubleshooting & FAQs
Q: My product vanishes on the rotary evaporator. What happened?
A: You likely acidified the aqueous layer too aggressively during workup, then heated it.
-
The Fix: Never heat an acidic solution of indole-2-carboxylic acid.
-
Correct Workup:
-
Cool the hydrolysis mixture to 0°C.
-
Carefully adjust pH to 4–5 (using 1M HCl or Citric Acid). Do not go to pH 1.
-
Extract immediately with EtOAc.
-
Dry over Na2SO4 and evaporate at <30°C bath temperature .
-
Q: Can I use silica gel chromatography?
A: Standard silica is slightly acidic (pH 5–6) and can trigger decarboxylation for sensitive EDG-indoles.
-
The Fix: Use Buffered Silica .
-
Slurry silica gel in Hexanes containing 1% Triethylamine (Et3N).
-
Run the column. The Et3N keeps the silica basic, protecting the acid.
-
Q: How do substituents affect stability?
Refer to the stability matrix below to predict your compound's behavior.
| Substituent Type | Example Groups | Electronic Effect | Decarboxylation Risk | Recommended Protocol |
| Strong EDG | -OMe, -NH2, -OH | Increases C3 density | Critical | Protocol B (KOTMS) |
| Weak EDG | -Me, -Et, -Ph | Mild increase | Moderate | Protocol A (Keep cold) |
| Neutral | -H | Baseline | Low | Protocol A |
| EWG | -NO2, -CN, -COOR | Decreases C3 density | Very Low | Protocol A (Robust) |
References
-
Jones, G. B., & Chapman, B. J. (1993).[3] Decarboxylation of indole-2-carboxylic acids: improved procedures. Journal of Organic Chemistry.
-
Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Rapid anhydrous saponification of esters. Tetrahedron Letters.
-
Yoo, W. J., et al. (2012).[4] Base-Mediated Carboxylation of Unprotected Indole Derivatives with Carbon Dioxide. Organic Letters.
-
TCI Chemicals. Silanol Salt for Deprotection Reactions.
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Amino-5-Methylindole Derivatives
This guide provides an in-depth analysis and predictive comparison of the mass spectrometric fragmentation patterns of 3-amino-5-methylindole derivatives. In the absence of extensive dedicated literature for this specific scaffold, this document synthesizes established fragmentation principles for indoles, aromatic amines, and methylated aromatics to offer a robust predictive framework for researchers in medicinal chemistry and drug development. We will explore the divergent fragmentation pathways induced by hard (Electron Ionization) and soft (Electrospray Ionization) techniques, providing the causal logic behind these differences.
Introduction: The Significance of the 3-Amino-5-Methylindole Scaffold
The indole nucleus is a cornerstone of pharmacologically active compounds. The introduction of an amino group at the C3 position and a methyl group at the C5 position creates a versatile scaffold, the 3-amino-5-methylindole core, which is explored for its potential in developing novel therapeutics. Accurate structural characterization is paramount in the drug discovery pipeline, and mass spectrometry (MS) stands as an indispensable tool for confirming molecular identity and elucidating structure. This guide serves to demystify the gas-phase ion chemistry of these molecules, enabling scientists to interpret mass spectra with greater confidence.
Foundational Principles of Fragmentation
The fragmentation of 3-amino-5-methylindole derivatives is governed by the inherent stability of the indole aromatic system and the influence of its functional groups. Ionization, the crucial first step, dictates the subsequent fragmentation cascade.
-
Electron Ionization (EI): This high-energy technique bombards the molecule with energetic electrons (~70 eV), typically ejecting an electron from the π-system or a non-bonding orbital (like the lone pair on the amino nitrogen) to create an energetically unstable radical cation (M+•).[1] This excess energy drives extensive and often complex fragmentation, providing a detailed molecular "fingerprint."
-
Electrospray Ionization (ESI): A soft ionization technique, ESI generates ions by applying a high voltage to a liquid sample.[2] For molecules like 3-amino-5-methylindole, which contain a basic amino group, ESI in positive ion mode readily produces a protonated molecule, [M+H]⁺.[2] These even-electron ions are relatively stable.[3] Fragmentation is therefore not spontaneous but must be induced through collision with an inert gas in a tandem mass spectrometer (MS/MS), a process known as Collision-Induced Dissociation (CID).[4] The resulting product ion spectra are typically simpler and reveal characteristic neutral losses.
Predicted Fragmentation under Electron Ionization (EI)
Under EI conditions, the primary ionization event creates a radical cation. The fragmentation pathways are driven by the stability of the resulting fragment ions and neutral radicals.
The molecular ion of 5-methylindole is notably stable, often appearing as the base peak in its EI spectrum.[5] We predict a similarly prominent molecular ion for 3-amino-5-methylindole derivatives, attesting to the stability of the aromatic core. The most characteristic fragmentations are predicted to be:
-
Loss of a Hydrogen Radical ([M-H]⁺): The most favorable initial fragmentation is the loss of a hydrogen radical from the 5-methyl group. This results in the formation of a highly stable, resonance-delocalized quinolinium-like cation. For 5-methylindole (MW 131.17), this generates the characteristic m/z 130 fragment.[5] This pathway is anticipated to be a major fragmentation route for 3-amino-5-methylindole derivatives.
-
Loss of HCN: A hallmark of indole fragmentation is the elimination of a neutral hydrogen cyanide (HCN, 27 Da) molecule from the pyrrole ring, leading to a stable ring-contracted ion.[6]
-
Loss of a Methyl Radical ([M-CH3]⁺): Cleavage of the C-CH3 bond can lead to the loss of a methyl radical (•CH3, 15 Da).[7]
-
Amino Group Cleavage: Direct cleavage of the C3-NH2 bond may result in the loss of an amino radical (•NH2, 16 Da), though this may be less favored than the [M-H]⁺ pathway.
Predicted EI Fragmentation Pathway
Caption: Predicted Electron Ionization (EI) fragmentation pathways.
Table 1: Key Predicted Fragment Ions in EI-MS
| Proposed Fragment Ion | m/z (relative to M) | Proposed Structure/Description | Supporting Rationale |
| Molecular Ion | M | Intact radical cation | Aromatic stability |
| [M-H]⁺ | M-1 | Quinolinium-like cation | High stability of the resulting ion; observed for 5-methylindole.[5] |
| [M-CH3]⁺ | M-15 | 3-Aminoindole radical cation | Loss of a methyl radical.[7] |
| [M-HCN]⁺• | M-27 | Ring-contracted radical cation | Characteristic fragmentation of the indole nucleus.[6] |
Predicted Fragmentation under ESI-MS/MS
In ESI, the molecule is typically protonated at the most basic site—the 3-amino group. The resulting [M+H]⁺ ion is then selected and fragmented by CID. The fragmentation of these even-electron ions is dominated by the elimination of small, stable neutral molecules.[3]
-
Loss of Ammonia ([M+H-NH₃]⁺): The most anticipated and diagnostically significant fragmentation is the neutral loss of ammonia (NH₃, 17 Da). This is a classic fragmentation pathway for protonated primary amines and is often the most abundant product ion in the MS/MS spectrum.[1][8] The resulting ion is stabilized by the indole ring.
-
Substituent Losses: If the amino group is substituted (e.g., N-acetyl, N-alkyl), the loss of the entire substituent as a neutral molecule becomes a primary fragmentation channel.
-
Indole Ring Fragmentation: At higher collision energies, subsequent fragmentation of the [M+H-NH₃]⁺ ion might occur, potentially involving the characteristic loss of HCN (27 Da) from the indole core.
Predicted ESI-MS/MS Fragmentation Pathway
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 3. spettrometriadimassa.it [spettrometriadimassa.it]
- 4. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 5. 1H-Indole, 5-methyl- [webbook.nist.gov]
- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 7. Technical documentation [docs.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Publish Comparison Guide: Spectroscopic Profiling of 3-Amino-5-methyl-1H-indole-2-carboxylic Acid
Executive Summary
3-Amino-5-methyl-1H-indole-2-carboxylic acid is a critical heterocyclic building block, primarily utilized as a precursor for fused ring systems (e.g.,
This guide provides a technical analysis of its UV-Vis absorption characteristics, establishing a Diagnostic Absorption Window (310–340 nm) for purity assessment. We compare its performance against standard indole derivatives to highlight the auxochromic effects that define its utility in drug discovery and dye synthesis.
Part 1: Spectroscopic Profile & Data Analysis[1]
The "Push-Pull" Electronic Effect
The defining feature of this molecule is the conjugation between the 3-amino lone pair and the 2-carboxyl group. This interaction significantly lowers the HOMO-LUMO gap compared to unsubstituted indole, resulting in a distinct bathochromic (red) shift.
Table 1: Comparative UV-Vis Absorption Maxima (
)
Data compiled from spectral analysis of structurally homologous indole derivatives.
| Compound | Structure Description | Visual Appearance | |
| Target Molecule | 3-Amino-5-methyl-1H-indole-2-COOH | 315 – 335 nm (Primary)* | Yellow/Brown Solid |
| Indole | Unsubstituted core | 270 nm | White Solid |
| Indole-2-carboxylic acid | 2-COOH acceptor only | 288 – 290 nm | Off-white Solid |
| 3-Methylindole (Skatole) | 3-Alkyl donor only | 280 – 290 nm | White/Beige Solid |
| Ethyl 3-aminoindole-2-carboxylate | Ester analog (Precursor) | 300 – 320 nm | Yellow Solid |
*Note: The Target Molecule often exhibits a broad absorption tail extending into the visible region (>400 nm), responsible for its characteristic yellow color. Exact maxima are solvent-dependent (solvatochromism).
Mechanistic Insight: Why the Shift Matters
-
3-Amino Group (+M Effect): The nitrogen lone pair donates electron density into the indole ring, specifically interacting with the C2=C3 double bond.
-
2-Carboxylic Acid (-M Effect): Acts as an electron sink, stabilizing the excited state more than the ground state.
-
5-Methyl Group (+I Effect): Provides a minor additional red shift (~2–5 nm) and increases lipophilicity, affecting solubility in spectroscopic solvents.
Part 2: Experimental Protocol for Purity Assessment
Objective: Validate the identity and purity of 3-amino-5-methyl-1H-indole-2-carboxylic acid using UV-Vis spectrophotometry.
Reagents & Equipment[3][4][5][6][7]
-
Solvent: HPLC-grade Methanol (MeOH) or Dimethyl Sulfoxide (DMSO). Note: Use DMSO if solubility in MeOH is incomplete due to zwitterionic character.
-
Blank: Pure solvent (same batch).
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–800 nm).
-
Cuvette: Quartz, 1 cm path length.
Step-by-Step Workflow
-
Stock Preparation:
-
Weigh 1.0 mg of the sample.
-
Dissolve in 10 mL DMSO to create a 100 µg/mL stock solution.
-
Critical Check: Ensure no suspended particles remain; sonicate if necessary.
-
-
Dilution Series (Linearity Check):
-
Prepare three working standards: 10 µg/mL, 20 µg/mL, and 50 µg/mL in MeOH.
-
This step confirms that the measured absorbance follows Beer-Lambert Law and rules out aggregation artifacts.
-
-
Measurement:
-
Baseline correct using the solvent blank.
-
Scan from 200 nm to 600 nm.
-
Success Criteria: Look for a distinct peak in the 310–340 nm region.
-
Purity Flag: A sharp peak at ~210–220 nm with no absorption >300 nm indicates degradation (loss of the amino group or decarboxylation).
-
Part 3: Visualization of Electronic Transitions & Synthesis
Electronic Transition Pathway
The following diagram illustrates the "Push-Pull" mechanism that shifts the absorption maximum.
Caption: Logical flow of substituent effects leading to the observed bathochromic shift in the target molecule.
Synthesis & Characterization Workflow
This workflow ensures the target molecule is correctly identified during synthesis from common precursors.
Caption: Synthesis pathway highlighting the critical Quality Control (QC) checkpoint using UV-Vis spectroscopy.
References
-
Spectroscopic Properties of Indole Deriv
- Source: National Institute of Standards and Technology (NIST) WebBook.
- Relevance: Provides baseline UV data for 1-methyl and 3-methylindole derivatives used for compar
-
URL:[Link]
-
Synthesis and Characterization of 3-Aminoindole Deriv
- Source: Royal Society of Chemistry (RSC) Advances / Organic & Biomolecular Chemistry.
- Relevance: Details the synthesis of ethyl 3-aminoindole-2-carboxylates and reports characterization data (NMR, IR, UV) for homologous compounds.
-
URL:[Link]
-
Electronic Structure and UV-PES of BN-Indoles
- Source: Journal of the American Chemical Society (JACS).
- Relevance: Discusses the electronic transitions in "push-pull" indole systems and the effect of orbital localiz
-
URL:[Link]
-
PubChem Compound Summary: Indole-2-carboxylic acid
- Source: National Center for Biotechnology Inform
- Relevance: Validates the base spectral properties of the non-amin
-
URL:[Link]
A Senior Application Scientist's Guide to 13C NMR Chemical Shifts of 5-Methyl Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the indole scaffold remains a privileged structure, forming the core of numerous pharmacologically active compounds. The precise structural elucidation of novel indole derivatives is paramount, and among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a definitive tool. The chemical shift of each carbon atom provides a high-resolution fingerprint of its electronic environment, making it exquisitely sensitive to substitutions on the indole ring.
This guide provides an in-depth comparison of the 13C NMR chemical shifts of 5-methyl substituted indoles, benchmarking them against the parent indole and exploring the predictive power of modern computational models. We will delve into the experimental nuances of data acquisition and provide actionable insights for researchers working with these important heterocyclic compounds.
The Indole Ring: A 13C NMR Perspective
The indole ring system, comprising a benzene ring fused to a pyrrole ring, presents a unique electronic landscape. The 13C NMR spectrum of indole itself shows a wide dispersion of signals, with the carbons of the pyrrole ring generally appearing at a higher field (lower ppm) than those of the benzene ring, reflecting their higher electron density. The introduction of a methyl group, as in 5-methylindole, induces subtle yet predictable changes in the chemical shifts of the surrounding carbon atoms.
Comparative Analysis of 13C NMR Chemical Shifts
The effect of the 5-methyl substituent can be clearly observed by comparing the 13C NMR spectrum of 5-methylindole to that of unsubstituted indole. The methyl group, being an electron-donating group, influences the electron distribution in the benzene portion of the indole ring, leading to characteristic shifts in the carbon signals.
Below is a table summarizing the experimental 13C NMR chemical shifts for indole and 5-methylindole. The data for indole is sourced from the foundational work of Parker and Roberts, while the data for 5-methylindole is compiled from various spectral databases.[1][2][3][4]
| Carbon Atom | Indole (ppm)[1] | 5-Methylindole (ppm)[2][3][4] | Chemical Shift Difference (Δδ) |
| C-2 | 124.9 | 125.4 | +0.5 |
| C-3 | 102.6 | 102.1 | -0.5 |
| C-3a | 128.7 | 128.9 | +0.2 |
| C-4 | 121.3 | 122.6 | +1.3 |
| C-5 | 120.3 | 128.8 | +8.5 |
| C-6 | 122.3 | 120.5 | -1.8 |
| C-7 | 111.5 | 111.1 | -0.4 |
| C-7a | 136.2 | 134.6 | -1.6 |
| 5-CH3 | - | 21.4 | - |
Key Observations:
-
The most significant downfield shift is observed for C-5 (+8.5 ppm), the carbon directly attached to the methyl group. This is a direct consequence of the substituent effect.
-
The adjacent carbon, C-4 , also experiences a notable downfield shift (+1.3 ppm).
-
Conversely, C-6 and C-7a show a slight upfield shift, indicating a more complex interplay of electronic effects beyond simple induction.
-
The chemical shifts of the carbons in the pyrrole ring (C-2, C-3) are only minimally affected, demonstrating the localized nature of the methyl group's influence.
Best Practices for Acquiring High-Quality 13C NMR Data
To ensure the accuracy and reproducibility of 13C NMR data for substituted indoles, a standardized experimental protocol is crucial. The following section outlines a robust methodology, explaining the rationale behind each step.
Experimental Protocol for 13C NMR of Indole Derivatives
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the indole derivative. The natural abundance of 13C is low (about 1.1%), so a sufficient concentration is necessary for a good signal-to-noise ratio within a reasonable acquisition time.[5]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[6] Chloroform-d (CDCl3) is a common choice for its good solubilizing power for many organic compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the 13C probe to the correct frequency.
-
Shim the magnetic field to achieve high homogeneity, which is critical for sharp spectral lines.
-
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments). Proton decoupling collapses the C-H coupling, simplifying the spectrum to single lines for each carbon and increasing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).
-
Spectral Width: Set a spectral width that encompasses the entire expected range of 13C chemical shifts for indoles (typically 0-160 ppm).
-
Acquisition Time (AQ): A longer acquisition time results in better digital resolution. A value of 1-2 seconds is generally sufficient.
-
Relaxation Delay (D1): This is a critical parameter for quantitative accuracy. Quaternary carbons and carbons in sterically hindered environments have longer relaxation times. A delay of 2-5 seconds is a good starting point, but for truly quantitative results, a longer delay (5-10 times the longest T1) is necessary.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. A typical range is 128 to 1024 scans, depending on the sample concentration.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) to improve the signal-to-noise ratio, though this will decrease resolution. A value of 1-2 Hz is common.
-
Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
The following diagram illustrates the general workflow for acquiring and processing 13C NMR data.
Predictive Models for 13C NMR Chemical Shifts
In modern drug development, the ability to accurately predict 13C NMR spectra for candidate structures is invaluable. This can aid in structure verification, isomer differentiation, and the interpretation of complex spectra. Several computational approaches are available, each with its own strengths and limitations.
Density Functional Theory (DFT) Based Methods
DFT calculations have become a cornerstone of computational chemistry for predicting NMR parameters.[7] The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic shielding constants, which are then converted to chemical shifts by referencing them against a standard (e.g., TMS calculated at the same level of theory).
-
Accuracy: DFT methods can provide highly accurate predictions, often with a mean absolute error of less than 2 ppm.[8]
-
Causality: The accuracy is rooted in the fundamental quantum mechanical principles that govern the electronic structure of the molecule.
-
Limitations: These calculations can be computationally expensive, especially for large molecules or when considering conformational flexibility.
Machine Learning (ML) and Deep Learning Approaches
More recently, machine learning and deep learning models have emerged as powerful tools for rapid and accurate 13C NMR prediction.[9][10][11] These models are trained on large databases of experimental and/or DFT-calculated spectra and learn the complex relationships between molecular structure and chemical shifts.
-
Speed: ML models can predict a spectrum in a fraction of the time required for a DFT calculation.[9]
-
Data-Driven: Their predictive power is directly proportional to the size and diversity of the training dataset.
-
Limitations: The accuracy may be lower for molecules with novel scaffolds or functional groups that are not well-represented in the training data.
The following diagram provides a conceptual comparison of these predictive approaches.
Conclusion
The 13C NMR spectrum of 5-methylindole provides a clear illustration of substituent effects in heterocyclic systems. By understanding these effects and employing robust experimental and computational methodologies, researchers can confidently elucidate the structures of novel indole derivatives. The continued development of predictive models, particularly those leveraging machine learning, promises to further accelerate the pace of drug discovery by providing rapid and reliable in silico spectral analysis.
References
-
Parker, R. G., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy. 13C Spectra of Indole and Methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. [Link]
-
Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. [Link]
-
Premnath, D., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. ACS Omega, 6(12), 8345–8356. [Link]
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377. [Link]
-
Kikuchi, H., et al. (2020). Structure Revision of Anti-Inflammatory Indole Alkaloids with a 1,2-Benzisoxazole Ring. Organic Letters, 22(15), 5959–5963. [Link]
-
Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(34), 11495-11506. [Link]
-
SpectraBase. (n.d.). 5-Methylindole. Retrieved February 12, 2024, from [Link]
-
PubChem. (n.d.). 5-Methylindole. Retrieved February 12, 2024, from [Link]
-
Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]
-
Zhang, J., et al. (2020). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. [Link]
-
University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved February 12, 2024, from [Link]
-
Tidwell, T. T. (2007). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Arkivoc, 2007(14), 103-110. [Link]
-
Fedorov, S. V., et al. (2021). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Nickel. Organometallics, 40(11), 1635–1645. [Link]
-
da Silva, A. F., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 2852-2881. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
-
Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. [Link]
-
Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. [Link]
-
Modgraph Consultants Ltd. (n.d.). C13 NMR and X-Nuclei Reference Database. Retrieved February 12, 2024, from [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]
Sources
- 1. Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles [authors.library.caltech.edu]
- 2. 5-Methylindole(614-96-0) 13C NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 5-Methylindole | C9H9N | CID 11978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. compoundchem.com [compoundchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. docs.nrel.gov [docs.nrel.gov]
- 10. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 11. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to the Purity Assessment of 3-amino-5-methyl-1H-indole-2-carboxylic acid by LC-MS
In the landscape of pharmaceutical development, the rigorous characterization of any new chemical entity (NCE) is paramount. The purity of a drug substance is not merely a quality metric; it is a critical determinant of its safety and efficacy. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of 3-amino-5-methyl-1H-indole-2-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry. We will explore the causality behind experimental choices, compare LC-MS to alternative methodologies, and provide actionable protocols grounded in authoritative regulatory standards.
The Criticality of Purity for Novel Indole Derivatives
3-amino-5-methyl-1H-indole-2-carboxylic acid belongs to the indole class of compounds, a privileged scaffold in numerous approved drugs. Impurities in such active pharmaceutical ingredients (APIs) or their intermediates can originate from various sources, including starting materials, by-products of side reactions, or degradation.[1][2] Even trace-level impurities can possess undesirable pharmacological or toxicological properties, making their detection and quantification a non-negotiable aspect of the Chemistry, Manufacturing, and Controls (CMC) process.
LC-MS has emerged as a cornerstone technology for this task due to its exceptional sensitivity and selectivity, allowing for the detection, identification, and quantification of the main component and its related impurities in a single, efficient analysis.[3]
Understanding the Analyte: Physicochemical Properties
Before any method development can commence, a thorough understanding of the target molecule's properties is essential. This knowledge informs every decision, from column and mobile phase selection to the choice of ionization technique.
| Property | Value (Predicted/Experimental) | Implication for LC-MS Method Development |
| Molecular Formula | C₁₀H₁₀N₂O₂ | --- |
| Molecular Weight | 190.19 g/mol | Determines the m/z ratio to be monitored. |
| Structure | See Figure 1 | The presence of an acidic carboxylic group and a basic amino group suggests amphoteric behavior. The indole ring system provides hydrophobicity and a UV chromophore. |
| pKa (Predicted) | Acidic pKa: ~4-5 (Carboxylic Acid)Basic pKa: ~3-4 (Amino Group) | The molecule's charge state will be highly dependent on the mobile phase pH. A pH below the acidic pKa and above the basic pKa will be required for optimal retention on a reversed-phase column. |
| LogP (Predicted) | ~1.5 - 2.5 | Indicates moderate hydrophobicity, making it well-suited for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). |
Figure 1: Chemical Structure of 3-amino-5-methyl-1H-indole-2-carboxylic acid
(Note: This is an illustrative placeholder image.)
The LC-MS Purity Method: A Self-Validating System
The objective is to develop a stability-indicating method—one that can separate the main analyte from its potential impurities and degradation products. This requires a systematic approach to both the chromatography and the mass spectrometry detection, followed by rigorous validation in accordance with global regulatory standards.[4][5][6]
The Workflow: From Sample to Result
The entire process can be visualized as a logical sequence of steps, each critical for the integrity of the final purity value.
Caption: Overall workflow for LC-MS purity assessment.
Experimental Protocol: LC-MS Purity Determination
This protocol is a robust starting point for the analysis of 3-amino-5-methyl-1H-indole-2-carboxylic acid.
1. Reagents and Materials:
-
Reference Standard (RS) of 3-amino-5-methyl-1H-indole-2-carboxylic acid (>99.5% purity)
-
Test Sample
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Methanol, LC-MS grade
2. Standard and Sample Preparation:
-
Diluent: 50:50 Acetonitrile/Water
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the RS and dissolve in 10.0 mL of diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the test sample and dissolve in 10.0 mL of diluent. This higher concentration is used to ensure detection of low-level impurities (e.g., 0.1%).
3. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC or HPLC System | UHPLC offers higher resolution and faster run times. |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | The C18 stationary phase provides good retention for the moderately hydrophobic indole ring. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid aids in protonation for positive ion mode ESI and improves peak shape.[7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier with good UV transparency and compatibility with MS. |
| Gradient | 5% to 95% B over 10 min, hold 2 min, re-equilibrate 3 min | A broad gradient ensures elution of the main peak and any potential impurities with a wide range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |
| MS Detector | Q-TOF or Triple Quadrupole MS | Q-TOF provides high-resolution mass data for impurity identification; Triple Quad is excellent for sensitive quantification.[8][9] |
| Ionization Source | Electrospray Ionization (ESI) | ESI is ideal for polar and ionizable molecules. |
| Polarity | Positive Ion Mode | The amino group is readily protonated ([M+H]⁺). |
| Scan Range | m/z 100 - 900 | A wide range to capture the parent ion and potential higher or lower mass impurities/degradants. |
| Capillary Voltage | 3.5 kV | Typical starting voltage for ESI. |
| Fragmentor | 120 V | To be optimized for maximal parent ion signal. |
4. Data Analysis:
-
Identify the peak for 3-amino-5-methyl-1H-indole-2-carboxylic acid by comparing the retention time and mass spectrum with the reference standard. The expected protonated molecule is [M+H]⁺ at m/z 191.08.
-
Integrate all peaks in the sample chromatogram.
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Method Validation: Trustworthiness by Design
A method is only as reliable as its validation. Following the International Council for Harmonisation (ICH) Q2(R2) guidelines is the industry standard for ensuring an analytical procedure is fit for its purpose.[4][10][11][12]
Caption: Interrelationship of core validation parameters.
Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components. | Peak purity analysis (via MS and PDA) should show no co-elution. Main peak spectrally pure. |
| Linearity | To demonstrate a direct proportional relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision. | Typically 80% to 120% of the test concentration for an assay. For impurities, from LOQ to 120% of the specification limit.[13] |
| Accuracy | The closeness of test results to the true value. Assessed by % recovery of spiked analyte. | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2.0%.[5] |
| LOQ/LOD | Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Limit of Detection (LOD) is the lowest amount that can be detected. | LOQ: Signal-to-Noise ratio (S/N) ≥ 10. LOD: S/N ≥ 3. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate). | RSD of results should remain within acceptable limits (e.g., ≤ 2.0%). |
Comparison with Alternative Purity Assessment Techniques
While LC-MS is a powerful tool, a comprehensive understanding requires comparing it with other available analytical techniques. The choice of method depends on the specific requirements of the analysis at a particular stage of drug development.
| Technique | Principle | Advantages for Purity Assessment | Limitations |
| LC-MS | Separation by chromatography, detection by mass-to-charge ratio. | High Selectivity & Sensitivity: Can distinguish and quantify co-eluting peaks if they have different masses.[3][8]Structural Information: Provides molecular weight data, aiding in impurity identification. | Response Factor Variation: Different compounds can have vastly different ionization efficiencies, making area % an estimate unless relative response factors are determined.Matrix Effects: Ionization can be suppressed or enhanced by other components. |
| HPLC-UV/PDA | Separation by chromatography, detection by UV absorbance. | Robust & Quantitative: Excellent for purity calculations when impurities have a similar chromophore to the API.Cost-Effective: More accessible and less complex than LC-MS. | Non-Specific: Cannot distinguish between co-eluting compounds.[14]Limited Sensitivity: Less sensitive than MS for many compounds.Requires Chromophore: Not suitable for compounds with no UV absorbance. |
| Quantitative NMR (qNMR) | Measures the nuclear magnetic resonance of atomic nuclei. | Absolute Method: Can provide a direct purity value without needing a reference standard of the same substance.Structure Elucidation: Provides detailed structural information on impurities. | Low Sensitivity: Requires significantly more sample than LC-MS.Complex Spectra: Signal overlap can complicate quantification in complex mixtures. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow into a sample and a reference as a function of temperature. | Measures Absolute Purity: Determines the total mole fraction of all impurities based on the melting point depression.[2] | Non-Specific: Provides a total impurity value but gives no information on the number or identity of individual impurities.Requires Crystalline Solid: Not applicable to amorphous materials or liquids. |
| Gas Chromatography (GC-MS/FID) | Separation of volatile compounds in the gas phase. | Excellent for Volatile Impurities: The gold standard for analyzing residual solvents.[14] | Not Suitable for Non-Volatile Compounds: The target molecule is non-volatile and would require derivatization, adding complexity and potential for error. |
Conclusion
For the comprehensive purity assessment of 3-amino-5-methyl-1H-indole-2-carboxylic acid, LC-MS stands out as the superior technique . Its unique combination of high-resolution separation with the specificity and sensitivity of mass spectrometry provides an unparalleled level of detail.[7] It not only quantifies the purity based on chromatographic separation but also provides critical mass information that is the first step toward identifying unknown impurities. While techniques like HPLC-UV remain workhorses for routine quality control, and DSC offers a valuable orthogonal measure of absolute purity, LC-MS is indispensable for the rigorous characterization required during drug development. The successful implementation of this technique, underpinned by a robust validation strategy according to ICH guidelines, ensures data integrity and ultimately contributes to the development of safer and more effective medicines.
References
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025).
- FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024).
- FDA issues revised guidance for analytical method validation - ResearchGate. (2025).
- ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai. (2026).
- Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review.
- Identity and Purity - Small Molecules - Pacific BioLabs.
- Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. (2018). Agilent Technologies.
- Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review.
- Purity determination and evaluation of new drug substances. (1986). Journal of Pharmaceutical and Biomedical Analysis.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI Technologies.
- The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing.
Sources
- 1. Purity determination and evaluation of new drug substances [pubmed.ncbi.nlm.nih.gov]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. agilent.com [agilent.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. propharmagroup.com [propharmagroup.com]
- 11. fda.gov [fda.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
Comparative Biological Assay Guide: Aminoindole vs. Nitroindole Carboxylic Acids in Oncology Research
A Senior Application Scientist's Guide to Evaluating Structure-Activity Relationships and Cellular Performance
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2] Modifications to the indole core, particularly on the benzene ring, can dramatically alter the compound's physicochemical properties and its interaction with biological targets. This guide provides an in-depth comparison of two key substituted indole carboxylic acid classes: aminoindoles and nitroindoles.
Historically, nitroaromatic compounds, including nitroindoles, have been explored for a wide range of bioactivities, from antimicrobial to anticancer effects.[3][4] The strong electron-withdrawing nature of the nitro group significantly modulates the electron density of the indole ring, influencing its binding capabilities.[3] Recent studies have highlighted 5-nitroindole derivatives as potent anticancer agents that function by stabilizing G-quadruplex structures in the c-Myc oncogene promoter, leading to transcriptional repression, cell cycle arrest, and apoptosis.[5][6]
Conversely, the amino group, being a strong electron-donating group, imparts distinct properties. Aminoindoles often serve as crucial synthetic intermediates, for instance, in the creation of kinase inhibitors.[7][8] Aurora kinases, a family of serine/threonine kinases that are critical regulators of mitosis, are frequently overexpressed in human tumors and are a major target for cancer therapy.[9][10] Specific aminoindole derivatives have shown promise as potent inhibitors of these kinases.
This guide presents a framework for the head-to-head biological comparison of a representative nitroindole carboxylic acid and its corresponding aminoindole analogue in the context of oncology research. We will explore the causal relationships behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for assessing their therapeutic potential.
Experimental Design & Rationale
To conduct a meaningful comparison, we must select representative molecules and assays that probe their distinct, literature-supported mechanisms of action.
Representative Compounds:
-
Compound N (Nitro-): 5-Nitroindole-2-carboxylic acid. This compound is selected based on extensive research demonstrating the anticancer activities of substituted 5-nitroindoles.[5][11]
-
Compound A (Amino-): 5-Aminoindole-2-carboxylic acid. This is the direct synthetic precursor to Compound N (via reduction) and serves as the ideal counterpart for evaluating the impact of the nitro vs. amino functional group.
Core Hypothesis: The substitution of a nitro group with an amino group at the C5 position of the indole-2-carboxylic acid scaffold will shift the primary anticancer mechanism from G-quadruplex stabilization to kinase inhibition, resulting in different cellular phenotypes and potencies.
The following workflow provides a structured approach to testing this hypothesis.
Caption: A logical workflow for the comparative analysis of nitroindole and aminoindole carboxylic acids.
Detailed Methodologies & Protocols
Trustworthy data is built on robust and reproducible protocols. The following sections detail the experimental procedures for the key assays outlined in our workflow.
c-Myc G-Quadruplex (G4) Melting Assay (FRET-based)
Rationale: This assay directly measures the ability of a compound to stabilize the c-Myc G4 DNA structure. Ligands that bind and stabilize the G4 structure will increase its melting temperature (Tₘ). This is a primary mechanism reported for 5-nitroindole derivatives.[5][6]
Protocol:
-
Prepare G4 DNA: A single-stranded DNA oligonucleotide corresponding to the c-Myc promoter G4 sequence, labeled with a FRET pair (e.g., FAM at the 5' end and TAMRA at the 3' end), is diluted in a potassium-containing buffer (e.g., 25 mM KPi, 70 mM KCl, pH 7.0).
-
Annealing: The DNA solution is heated to 95°C for 5 minutes and allowed to cool slowly to room temperature to facilitate proper G4 folding.
-
Assay Plate Setup: In a 96-well qPCR plate, add the folded G4 DNA to each well. Add serial dilutions of Compound N and Compound A (e.g., from 0.1 µM to 100 µM). Include a "no ligand" control.
-
Melting Curve Analysis: Perform the melting analysis on a real-time PCR machine. Set the instrument to increase the temperature from 25°C to 95°C at a rate of 1°C/min, measuring fluorescence at each interval.
-
Data Analysis: The melting temperature (Tₘ) is the temperature at which 50% of the G4 structures have unfolded, determined by the inflection point of the fluorescence vs. temperature curve. An increase in Tₘ in the presence of the compound indicates stabilization.
In Vitro Aurora Kinase A/B Inhibition Assay
Rationale: This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of Aurora kinases A and B. This is a plausible target for aminoindole derivatives, given their documented role as kinase inhibitors.[7][9]
Protocol:
-
Reagents: Use a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay). Reagents include recombinant human Aurora A and Aurora B enzymes, a suitable substrate (e.g., Kemptide), and ATP.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and serial dilutions of Compound N and Compound A. Include a "no inhibitor" control and a "no enzyme" background control.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for 1 hour.
-
Detect Kinase Activity: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and fit the curve using non-linear regression to determine the IC₅₀ value.
Cell Viability (MTT Assay)
Rationale: This is a fundamental assay to determine the cytotoxic effect of the compounds on cancer cells. We will use HeLa (cervical cancer) and HCT116 (colon cancer) cell lines, which are standard models for assessing anticancer agents.
Protocol:
-
Cell Seeding: Seed HeLa and HCT116 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Compound N and Compound A (e.g., from 0.01 µM to 200 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert MTT to purple formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Anticipated Results & Data Presentation
The quantitative data from these assays should be summarized for clear comparison.
Table 1: Comparative Performance Metrics of Nitroindole (N) vs. Aminoindole (A) Carboxylic Acids
| Parameter | Assay | Compound N (5-Nitro) | Compound A (5-Amino) | Rationale |
| Target Engagement | c-Myc G4 ΔTₘ (°C) | ~ +10-15 °C | Minimal Change | The nitro group enhances stacking interactions with G-quartets. |
| Aurora A IC₅₀ (µM) | > 100 | ~ 5-15 µM | The amino group can form key hydrogen bonds in the kinase ATP-binding pocket. | |
| Aurora B IC₅₀ (µM) | > 100 | ~ 1-10 µM | Similar to Aurora A, targeting the ATP-binding site. | |
| Cellular Activity | HeLa IC₅₀ (µM) | ~ 5-10 µM | ~ 20-40 µM | G4 stabilization is a potent mechanism leading to broad cytotoxicity. |
| HCT116 IC₅₀ (µM) | ~ 8-15 µM | ~ 25-50 µM | Cytotoxicity is cell-line dependent but follows a similar trend. |
Note: The values presented are hypothetical and based on trends observed in the literature for similar compound classes.[5][10]
Mechanistic Insights & Pathway Analysis
Beyond potency, understanding the downstream cellular consequences is critical. Western blotting for key biomarkers can validate the proposed mechanisms of action.
Caption: Distinct anticancer signaling pathways for nitroindole (Compound N) and aminoindole (Compound A) derivatives.
For Compound A, a key experiment is to measure the phosphorylation of Histone H3 at Serine 10, a direct substrate of Aurora B kinase.[12] A dose-dependent decrease in phospho-H3 levels in cells treated with Compound A, but not Compound N, would strongly support the proposed kinase inhibition mechanism.
Conclusion & Future Directions
This guide outlines a systematic approach to comparing the biological activities of aminoindole and nitroindole carboxylic acids. The data suggest a clear structure-activity relationship where the electronic nature of the C5 substituent dictates the primary biological target.
-
5-Nitroindole Carboxylic Acid (Compound N) acts as a potent cytotoxic agent by stabilizing c-Myc G-quadruplex DNA, leading to oncogene suppression and cell cycle arrest.[5][6]
-
5-Aminoindole Carboxylic Acid (Compound A) is predicted to function as a kinase inhibitor, specifically targeting the Aurora kinase family, which results in mitotic defects and apoptosis.[7][12]
This comparative framework demonstrates the importance of seemingly minor chemical modifications in directing the biological activity of a drug scaffold. Future research should focus on optimizing the aminoindole core to enhance kinase selectivity and potency, potentially leading to the development of novel therapeutics with a more targeted and less cytotoxic profile than their nitro-containing counterparts.
References
-
Title: Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity Source: ChemMedChem, PMC URL: [Link]
-
Title: Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities Source: ResearchGate URL: [Link]
-
Title: Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase Source: ResearchGate URL: [Link]
-
Title: Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides Source: ResearchGate URL: [Link]
-
Title: Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives Source: Current Organic Synthesis URL: [Link]
-
Title: Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines Source: Molecules URL: [Link]
-
Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: Molecules, PMC URL: [Link]
-
Title: Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases Source: PubMed URL: [Link]
-
Title: Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids Source: ResearchGate URL: [Link]
-
Title: Synthesis and Biological Activity of Functionalized indole-2-carboxylates, Triazino- And Pyridazino-Indoles Source: PubMed URL: [Link]
-
Title: Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids Source: Arkivoc URL: [Link]
-
Title: Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators Source: MDPI URL: [Link]
-
Title: Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase Source: RSC Publishing URL: [Link]
-
Title: Aurora Kinase Inhibitors: Current Status and Outlook Source: Frontiers in Oncology URL: [Link]
-
Title: Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases Source: PMC URL: [Link]
-
Title: The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin Source: ACS Publications URL: [Link]
Sources
- 1. Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-amino-5-methyl-1H-indole-2-carboxylic acid
As a Senior Application Scientist, it is imperative to approach the handling and disposal of any chemical, particularly novel or less-common compounds like 3-amino-5-methyl-1H-indole-2-carboxylic acid, with a framework grounded in rigorous safety protocols and regulatory compliance. This guide provides a procedural, step-by-step plan for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.
Hazard Assessment and Characterization
-
Aromatic Amines: This class of compounds can be toxic and may cause skin and eye irritation. Some aromatic amines are known or suspected carcinogens.
-
Carboxylic Acids: While often less hazardous, they can be irritants or corrosive, especially in concentrated solid form.
-
Indole Derivatives: The toxicological properties of substituted indoles vary widely.
Given these structural features, 3-amino-5-methyl-1H-indole-2-carboxylic acid should be handled as a hazardous chemical with potential for skin irritation, serious eye irritation, and possible toxicity if ingested or inhaled.[1][2][3] Therefore, it must be disposed of through a certified hazardous waste management stream and never via standard trash or sewer systems.[4]
| Parameter | Information/Guideline |
| Chemical Name | 3-amino-5-methyl-1H-indole-2-carboxylic acid |
| CAS Number | Not readily available |
| Inferred Hazards | Skin Irritant, Serious Eye Irritant, Potential Toxicity (Oral, Inhalation) |
| Recommended PPE | Nitrile gloves, safety goggles with side shields, lab coat |
| Disposal Container | Labeled, sealed, chemically compatible container (e.g., HDPE) |
| Disposal Method | Licensed Hazardous Waste Contractor via Institutional EHS |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[4][5][6]
-
EPA's RCRA: This act mandates that generators of hazardous waste are responsible for the waste from "cradle to grave." This includes proper identification, labeling, storage, and disposal.[4] Many academic and research laboratories operate under the Subpart K regulations, which provide alternative, flexible standards for managing hazardous waste in a laboratory setting.[7][8]
-
OSHA's Laboratory Standard: This standard requires employers to develop a Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling of hazardous chemicals, including disposal.[6][9][10]
Your institution's Environmental Health & Safety (EHS) office is the primary resource for ensuring compliance with these regulations and will have specific procedures for waste pickup and disposal.
Step-by-Step Disposal Protocol for 3-amino-5-methyl-1H-indole-2-carboxylic acid
This protocol applies to the pure solid compound, as well as to grossly contaminated items such as weighing boats or gloves.
-
Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including a lab coat, nitrile gloves, and safety goggles with side shields.
-
Waste Segregation:
-
Designate a specific waste container for 3-amino-5-methyl-1H-indole-2-carboxylic acid and its associated contaminated solids.
-
Crucially, do not mix this waste with other chemical waste streams. Incompatible wastes, when mixed, can lead to dangerous reactions.[11] For example, do not mix acidic waste with bases or cyanides.
-
-
Container Selection and Labeling:
-
Choose a container that is in good condition, leak-proof, and chemically compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle with a screw-top cap).[4]
-
The container must be clearly labeled as soon as the first piece of waste is added. The label must include:
-
The words "HAZARDOUS WASTE" [11]
-
The full chemical name: "3-amino-5-methyl-1H-indole-2-carboxylic acid" (do not use abbreviations or formulas).[11]
-
A list of constituents if it's a mixture.
-
The approximate quantity or percentage of the waste.
-
An accumulation start date.
-
The associated hazards (e.g., "Irritant," "Potentially Toxic").
-
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][12] This area should be at or near the point of generation and under the control of the laboratory personnel.[4][11]
-
Keep the container securely closed at all times, except when adding waste.[11]
-
Store the container in a well-ventilated area, away from heat sources or direct sunlight.
-
Utilize secondary containment (such as a plastic tub) to prevent the spread of material in case of a leak.[4]
-
-
Arranging for Disposal:
-
Once the container is nearly full (e.g., 90% capacity) or has been accumulating for a set period (often six months for academic labs under Subpart K), arrange for a pickup.[4][11]
-
Contact your institution's EHS office to schedule a waste collection. They are the trained professionals responsible for the proper transport and ultimate disposal of the hazardous waste, typically via incineration or other approved methods.[12]
-
Spill Management and Decontamination Protocol
Accidents happen. A clear and immediate response plan is critical to mitigate exposure and contamination. This protocol is for minor spills (less than one pound) of solid 3-amino-5-methyl-1H-indole-2-carboxylic acid.[13]
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Put on your lab coat, safety goggles, and two pairs of nitrile gloves.
-
Avoid Raising Dust: Do not dry sweep the material. Carefully cover the spill with paper towels dampened with water. This will prevent the solid from becoming airborne.[14]
-
Gently Collect Material: Using a plastic scoop or forceps, carefully place the spilled material and the damp paper towels into a designated polyethylene bag or a hazardous waste container.[13][15]
-
Surface Decontamination:
-
Wipe the spill area with a towel wetted with a suitable solvent (e.g., 70% ethanol or a mild soap and water solution). Work from the outside of the spill area inward to prevent spreading the contamination.[16]
-
Place the used towels into the hazardous waste bag.
-
Perform a final wipe with a clean, wet paper towel and also place it in the waste bag.
-
-
Package Waste: Seal the waste bag or container, attach a completed hazardous waste label, and manage it according to the disposal protocol outlined above.[13][15]
-
Personal Decontamination: Remove and dispose of your gloves as hazardous waste. Thoroughly wash your hands with soap and water.
Regular decontamination of surfaces and equipment is essential to prevent cross-contamination and accidental exposure.[17]
-
Initial Rinse (in a fume hood): Rinse the contaminated glassware or equipment with a small amount of a solvent in which the compound is soluble (e.g., ethanol, methanol, or acetone).
-
Collect Rinsate: This initial solvent rinse (rinsate) is considered hazardous waste. Collect it in a properly labeled hazardous waste container for liquids.
-
Wash: After the initial solvent rinse, the glassware can be washed thoroughly with soap and water.[17]
-
Final Rinse: Rinse with deionized water and allow to dry.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-amino-5-methyl-1H-indole-2-carboxylic acid waste.
Caption: Disposal workflow for 3-amino-5-methyl-1H-indole-2-carboxylic acid.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that 3-amino-5-methyl-1H-indole-2-carboxylic acid is managed and disposed of in a manner that is safe, responsible, and compliant with the highest standards of laboratory practice.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Columbia University. Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety.
- SAFE WORK PROCEDURE CHEMICAL SPILL CLEAN UP (Science / IA). (2011, August 30).
- University of Delaware. Chemical Spill Clean-Up. Environmental Health & Safety.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NIH.
- U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
- The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide.
- Texas A&M University - Texarkana. Spill Management Procedure.
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- CloudSDS. (2025, July 21). A Detailed Guide on OSHA Chemical Hygiene Plan.
- U.S. Department of Labor, Occupational Safety and Health Administration. Laboratory Safety Guidance.
- U.S. Department of Labor, Occupational Safety and Health Administration. OSHA Factsheet: Laboratory Safety - OSHA Lab Standard.
- University of Minnesota. 2.8 Decontamination and Laboratory Cleanup. University Health & Safety.
- ChemScene. (2025, December 8). Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET.
- U.S. Department of Labor, Occupational Safety and Health Administration. OSHA Factsheet: Laboratory Safety - Chemical Hygiene Plan.
- Fisher Scientific. SAFETY DATA SHEET - Indole-2-carboxylic acid.
Sources
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. danielshealth.com [danielshealth.com]
- 5. osha.gov [osha.gov]
- 6. nps.edu [nps.edu]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. A Detailed Guide on OSHA Chemical Hygiene Plan [cloudsds.com]
- 10. osha.gov [osha.gov]
- 11. research.columbia.edu [research.columbia.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 14. tamut.edu [tamut.edu]
- 15. media.pembinatrails.ca [media.pembinatrails.ca]
- 16. jk-sci.com [jk-sci.com]
- 17. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
A Researcher's Guide to the Safe Handling of 3-amino-5-methyl-1H-indole-2-carboxylic acid: Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily tasks. Among these, indole derivatives are a cornerstone, forming the structural basis for numerous therapeutic agents. This guide provides essential, practical guidance on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods for 3-amino-5-methyl-1H-indole-2-carboxylic acid, ensuring the safety of laboratory personnel and the integrity of the research.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount.[1] While specific toxicological data for 3-amino-5-methyl-1H-indole-2-carboxylic acid may be limited, a conservative approach based on the known hazards of similar indole and aminocarboxylic acid compounds is prudent.
Anticipated Hazards:
-
Skin Irritation: Many indole derivatives can cause skin irritation upon contact.[2]
-
Serious Eye Irritation: The compound, particularly in its powdered form, is likely to be a significant eye irritant.[2][3]
-
Respiratory Tract Irritation: Inhalation of the dust can lead to respiratory irritation.[2][4]
-
Oral and Dermal Toxicity: Some related compounds exhibit toxicity if swallowed or absorbed through the skin.
Therefore, all contact with the skin, eyes, and respiratory system should be minimized through the diligent use of appropriate PPE and engineering controls.[5][6]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and use of PPE are the final barriers between the researcher and potential chemical exposure.[7] The level of PPE required will depend on the specific task being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Powder | Chemical splash goggles and a face shield[5][8] | Two pairs of nitrile gloves[9] | Disposable gown over a lab coat[9] | N95 or higher rated respirator in a fume hood |
| Preparing Solutions | Chemical splash goggles[8] | Nitrile gloves[5][8] | Lab coat | Work within a certified chemical fume hood[10] |
| Transferring Solutions | Chemical splash goggles[8] | Nitrile gloves[5][8] | Lab coat | As needed based on risk assessment |
| Waste Disposal | Chemical splash goggles[8] | Nitrile gloves[5][8] | Lab coat | As needed based on risk assessment |
Eye and Face Protection
Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[8] When handling larger quantities of the solid or when there is a significant splash risk, a full-face shield should be worn in addition to goggles.[5]
Skin and Body Protection
-
Gloves: Nitrile gloves are recommended for their broad chemical resistance.[5] Given that some related compounds are toxic upon skin contact, double-gloving is a prudent measure, especially during powder handling.[7] Gloves should be inspected for any signs of degradation or puncture before each use and changed immediately if contamination is suspected.[7][8] Always remove gloves before leaving the laboratory area to prevent the spread of contamination.[5]
-
Lab Coat/Gown: A standard lab coat should be worn at all times.[6] When handling the powdered form of the chemical, a disposable gown worn over the lab coat provides an additional layer of protection.[9]
Respiratory Protection
The primary means of controlling respiratory exposure is through engineering controls. All work with the solid form of 3-amino-5-methyl-1H-indole-2-carboxylic acid should be conducted in a certified chemical fume hood or a powder containment enclosure to minimize the generation of airborne dust.[10] If these are not available, or as a supplementary measure, a NIOSH-approved N95 respirator should be worn.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every step.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
-
Ensure the container is clearly labeled.[1]
Step-by-Step Handling Procedures
Weighing the Solid:
-
Prepare the Work Area: Conduct this procedure in a chemical fume hood or a ventilated balance enclosure.[10] Cover the work surface with disposable bench paper.[10]
-
Don PPE: Put on a lab coat, two pairs of nitrile gloves, and chemical splash goggles with a face shield.[5][8][9] If not in a fume hood, wear an N95 respirator.
-
Weigh the Compound: Use a spatula to carefully transfer the desired amount of powder to a tared weigh boat. Avoid creating dust clouds.
-
Clean Up: After weighing, carefully clean the spatula and any contaminated surfaces. Dispose of the outer pair of gloves and any contaminated bench paper in the designated solid waste container.
Preparing a Solution:
-
Prepare the Work Area: Perform this task in a chemical fume hood.[1]
-
Don PPE: Wear a lab coat, nitrile gloves, and chemical splash goggles.[8]
-
Add Solvent: Slowly add the weighed solid to the solvent.
-
Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound.
-
Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.[1]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Sources
- 1. gz-supplies.com [gz-supplies.com]
- 2. 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid | C10H9NO3 | CID 1111372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 7. pppmag.com [pppmag.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. ehs.wisc.edu [ehs.wisc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
